1-(Pyridin-2-ylmethyl)piperidin-4-amine
説明
The exact mass of the compound 1-(Pyridin-2-ylmethyl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyridin-2-ylmethyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-ylmethyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKZEPLHUMBAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-91-5 | |
| Record name | 1-[(pyridin-2-yl)methyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide for the comprehensive structural elucidation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. Unambiguous confirmation of its molecular structure is paramount for ensuring reproducibility in research and advancing drug discovery programs. This guide outlines a multi-technique analytical workflow, integrating Mass Spectrometry (MS), extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each protocol is detailed with an emphasis on the causal logic behind experimental choices, data interpretation, and the cross-validation of results. This self-validating system of analysis ensures the highest degree of confidence in the final structural assignment.
Introduction
The pyridine and piperidine rings are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds.[1] The title compound, 1-(Pyridin-2-ylmethyl)piperidin-4-amine, combines these two key heterocyclic systems, making it a valuable building block for the synthesis of novel chemical entities. Its structure presents a unique combination of an aromatic heterocycle, a saturated heterocycle, a secondary amine within the piperidine ring, a tertiary amine linking the two rings, and a primary amine substituent. The precise characterization of this molecule is a critical prerequisite for its use in further chemical synthesis and biological screening. This guide presents a systematic and robust methodology for its complete and unequivocal structure determination.
Predicted Physicochemical Properties & In Silico Analysis
Before commencing experimental analysis, a preliminary assessment of the compound's properties provides a baseline for expected results.
Molecular Formula: C₁₁H₁₇N₃
Molecular Weight: 191.27 g/mol
The structure consists of three distinct moieties: a 2-substituted pyridine ring, a methylene bridge, and a 4-substituted piperidine ring. This arrangement dictates the expected spectroscopic features.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can definitively elucidate a novel structure. A synergistic approach is required, where the data from each method corroborates and complements the others. The workflow presented here is designed to first confirm the molecular mass, then map the covalent bond framework, and finally, verify the presence of key functional groups.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
4.1 Rationale & Causality
The initial step in any structure elucidation is to confirm the molecular weight of the analyte. Electrospray Ionization (ESI) is the preferred method for this class of compound as it is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular mass.[2]
4.2 Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (low voltage to minimize in-source fragmentation).
-
Source Temperature: 120 °C.
-
4.3 Data Interpretation
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculation: For C₁₁H₁₇N₃, the exact mass is 191.1422. The expected [M+H]⁺ ion would have an m/z of 192.1495.
-
Tandem MS (MS/MS): If fragmentation is desired to further support the structure, the [M+H]⁺ ion (m/z 192.1) can be selected as the precursor ion. Characteristic fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[2] For this molecule, a key fragmentation would be the cleavage of the bond between the methylene bridge and the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
5.1 Rationale & Causality
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential to unambiguously assign every proton and carbon and to establish the connectivity between them.[3]
5.2 ¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[4]
5.2.1 Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]
-
Acquisition: A standard pulse sequence is used. A D₂O exchange experiment should also be performed to identify exchangeable protons (N-H).
5.2.2 Predicted Data Interpretation
The structure is not symmetrical, so all protons on the pyridine and piperidine rings are expected to be chemically distinct.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| Pyridine H-6 | ~8.5 | Doublet (d) | 1H | Most deshielded due to proximity to the electronegative nitrogen.[6] Coupled to H-5. |
| Pyridine H-4 | ~7.6 | Triplet of d (td) | 1H | Coupled to H-3 and H-5. |
| Pyridine H-5 | ~7.2 | Triplet (t) | 1H | Coupled to H-4 and H-6. |
| Pyridine H-3 | ~7.4 | Doublet (d) | 1H | Coupled to H-4. |
| Methylene (-CH₂-) | ~3.6 | Singlet (s) | 2H | Located between two electron-withdrawing groups (pyridine and piperidine nitrogen). |
| Piperidine H-2ax, H-6ax | ~2.8 | Multiplet (m) | 2H | Axial protons adjacent to the ring nitrogen. |
| Piperidine H-2eq, H-6eq | ~2.1 | Multiplet (m) | 2H | Equatorial protons adjacent to the ring nitrogen. |
| Piperidine H-4 | ~2.6 | Multiplet (m) | 1H | Methine proton at the point of amine substitution. |
| Piperidine H-3ax, H-5ax | ~1.8 | Multiplet (m) | 2H | Axial protons adjacent to C4. |
| Piperidine H-3eq, H-5eq | ~1.4 | Multiplet (m) | 2H | Equatorial protons adjacent to C4. |
| Amine (-NH₂) | ~1.5 (variable) | Broad Singlet (br s) | 2H | Exchangeable with D₂O; chemical shift is concentration and solvent dependent. |
5.3 ¹³C NMR & DEPT Spectroscopy: Carbon Skeleton Analysis
¹³C NMR identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ positive, CH₂ negative).
5.3.1 Predicted Data Interpretation
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |
| Pyridine C-2 | ~159 | Quaternary (absent) | Point of substitution, adjacent to nitrogen. |
| Pyridine C-6 | ~149 | CH (positive) | Adjacent to nitrogen. |
| Pyridine C-4 | ~136 | CH (positive) | Para to nitrogen. |
| Pyridine C-3 | ~123 | CH (positive) | |
| Pyridine C-5 | ~121 | CH (positive) | |
| Methylene (-CH₂-) | ~64 | CH₂ (negative) | Deshielded by two adjacent nitrogen atoms. |
| Piperidine C-2, C-6 | ~54 | CH₂ (negative) | Adjacent to the ring nitrogen. |
| Piperidine C-4 | ~50 | CH (positive) | Carbon bearing the amine group. |
| Piperidine C-3, C-5 | ~33 | CH₂ (negative) |
5.4 2D NMR Spectroscopy: Establishing Connectivity
5.4.1 Rationale & Causality
While 1D NMR suggests the types of atoms present, 2D NMR proves their connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
5.4.2 Data Interpretation
-
COSY: Will show correlations between adjacent protons on the pyridine ring (H-3 with H-4; H-4 with H-5; H-5 with H-6) and throughout the piperidine ring system (H-2 with H-3; H-3 with H-4; H-4 with H-5; H-5 with H-6). This is essential for confirming the substitution pattern.
-
HSQC: Will provide definitive C-H assignments by linking every proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~8.5 ppm will correlate to the carbon signal at ~149 ppm, confirming their assignment as pyridine H-6 and C-6, respectively.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
6.1 Rationale & Causality
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7] For this molecule, it is particularly useful for verifying the N-H bonds of the primary amine and the aromatic C-H bonds.
6.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.[8] No further preparation is required.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal is taken first.
6.3 Predicted Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H (Pyridine) |
| 2950-2850 | C-H stretch | Aliphatic C-H (Piperidine, Methylene) |
| ~1600 & ~1470 | C=C and C=N stretch | Aromatic Ring (Pyridine) |
| ~1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| ~1200-1020 | C-N stretch | Aliphatic and Aromatic Amines |
Integrated Structure Confirmation
The true power of this workflow lies in the convergence of all data points to support a single, unambiguous structure.
-
MS confirms the molecular mass is 191.27 g/mol , consistent with the formula C₁₁H₁₇N₃.
-
¹H and ¹³C NMR data account for all 17 protons and 11 carbons in their expected electronic environments.
-
DEPT-135 confirms the presence of 5 CH groups, 5 CH₂ groups, and 1 quaternary carbon.
-
COSY establishes the proton-proton connectivity within the pyridine and piperidine rings.
-
HSQC links each proton to its directly bonded carbon, confirming the C-H framework.
-
IR spectroscopy validates the presence of the key primary amine and aromatic functional groups predicted by the NMR data.
This collective, self-validating evidence provides irrefutable proof of the structure of 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Caption: Confirmed structure of the target compound.
Conclusion
The structural elucidation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine has been successfully achieved through a systematic, multi-technique analytical approach. By integrating the results from mass spectrometry, an extensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC), and infrared spectroscopy, each piece of data serves to validate the others, leading to an unequivocal structural assignment. This robust and self-validating workflow provides a reliable template for the characterization of similarly complex heterocyclic molecules, ensuring the scientific integrity required for advanced research and drug development.
References
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]5]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]6]
-
National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]1]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]7]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]3]
-
SlideShare. (n.d.). ATR-IR & IR Interpretation of Organic Compound.pptx. Retrieved from [Link]8]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]4]
Sources
- 1. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
Solubility and Stability Profile of 1-(Pyridin-2-ylmethyl)piperidin-4-amine: A Methodological Framework for Preclinical Characterization
An In-Depth Technical Guide:
This guide provides a comprehensive technical framework for the systematic evaluation of the solubility and stability of 1-(Pyridin-2-ylmethyl)piperidin-4-amine. As a critical scaffold in medicinal chemistry, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data to explain the causality behind experimental design, ensuring a robust and self-validating approach to characterization.
Introduction: The Imperative of Early-Stage Characterization
The molecule 1-(Pyridin-2-ylmethyl)piperidin-4-amine incorporates three key structural features that dictate its physicochemical behavior: a pyridine ring, a saturated piperidine ring, and a primary amine. The interplay of these moieties—specifically the presence of two basic nitrogen centers—suggests a complex profile that must be thoroughly understood to de-risk its development as a potential pharmaceutical agent or intermediate. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.
This guide outlines the essential experimental workflows and theoretical underpinnings required to build a comprehensive solubility and stability profile, in line with modern pharmaceutical development standards.
Physicochemical Properties and Structural Analysis
A foundational analysis of the molecule's structure informs the entire experimental strategy. The key functional groups are expected to significantly influence its properties.
-
Piperidine and Pyridine Nitrogens: These act as proton acceptors (bases). Their respective pKa values will govern the molecule's ionization state across the physiological pH range, making aqueous solubility highly pH-dependent.
-
Primary Amine (-NH2): This group is a primary site for potential oxidative degradation and can engage in hydrogen bonding, influencing both solubility and crystal packing.
-
Methylene Bridge (-CH2-): Connects the aromatic pyridine and saturated piperidine systems, providing rotational flexibility.
Based on structural analogues such as 4-Amino-1-benzylpiperidine and various aminopyridines, we can anticipate certain characteristics.[1][2]
| Property | Predicted Value / Characteristic | Rationale / Implication for Development |
| Molecular Formula | C₁₁H₁₇N₃ | - |
| Molecular Weight | 191.27 g/mol | Influences diffusion and membrane transport. |
| pKa (most basic) | ~9.5 - 10.5 (Piperidine N) | The compound will be predominantly protonated and positively charged in the stomach (pH 1-2) and upper intestine (pH 5-6.5), suggesting pH-dependent absorption. |
| pKa (second basic) | ~5.0 - 6.0 (Pyridine N) | Contributes to the overall charge state and solubility profile at acidic pH. |
| Predicted LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability may be achievable. |
| Appearance | Likely a solid or oil | Analogues like 4-Amino-1-benzylpiperidine appear as solids or oily liquids.[1] |
Comprehensive Solubility Profiling
Solubility is not a single value but a profile that must be assessed under various conditions to predict in vivo behavior and guide formulation development.
Scientific Rationale
The Henderson-Hasselbalch equation dictates that the solubility of an ionizable compound like 1-(Pyridin-2-ylmethyl)piperidin-4-amine will vary with pH. For a basic compound, solubility increases dramatically as the pH drops below its pKa, due to the formation of the more soluble protonated salt form. Assessing solubility in both aqueous and organic media is essential for selecting appropriate formulation strategies and predicting partitioning behavior.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol determines the thermodynamic (equilibrium) solubility, which is the most relevant measure for preclinical assessment.
Objective: To determine the solubility of the test compound in various aqueous buffers and organic solvents.
Methodology:
-
Preparation: Add an excess amount of the compound (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials containing the selected solvents (see table below).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. For robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling & Dilution: Carefully collect an aliquot from the clear supernatant. Perform a precise dilution with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Back-calculate the original concentration in the supernatant, factoring in the dilution, to determine the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Summary Table
| Solvent System | Temperature (°C) | Expected Solubility Range | Rationale for Selection |
| pH 2.0 Buffer (0.05 M HCl/KCl) | 25 / 37 | High (>10 mg/mL) | Simulates gastric fluid; compound should be fully protonated. |
| pH 4.5 Buffer (0.05 M Acetate) | 25 / 37 | Moderate to High | Represents the transition near the pyridine pKa. |
| pH 7.4 Buffer (0.05 M Phosphate) | 25 / 37 | Low to Moderate | Simulates physiological pH; compound is partially protonated. |
| pH 9.0 Buffer (0.05 M Borate) | 25 / 37 | Low | Represents pH approaching the piperidine pKa. |
| Water (unbuffered) | 25 / 37 | Variable | Baseline measurement; final pH will be determined by the compound. |
| Methanol | 25 | High | Polar protic solvent, good for dissolving polar compounds. |
| Ethanol | 25 | High | Common pharmaceutical solvent. |
| Dichloromethane (DCM) | 25 | Moderate to High | Apolar solvent for assessing solubility in non-polar media. |
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability and Forced Degradation Analysis
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[3][4] They are designed to intentionally degrade the molecule to identify likely degradation products and establish the intrinsic stability of the compound.[5] This information is vital for developing stability-indicating analytical methods and for understanding how the molecule might behave under storage and handling.[6]
Scientific Rationale & Potential Pathways
The structure of 1-(Pyridin-2-ylmethyl)piperidin-4-amine suggests several potential degradation pathways:
-
Oxidation: The primary amine and the tertiary piperidine nitrogen are susceptible to oxidation. The pyridine ring can also be oxidized to its N-oxide under harsh conditions.
-
Hydrolysis: While generally stable, the C-N bonds could be susceptible to cleavage under extreme acidic or basic conditions, especially when coupled with high heat.
-
Photodegradation: Aromatic systems like pyridine can absorb UV light, potentially leading to photolytic degradation.
Experimental Protocol: Forced Degradation (Stress Testing)
Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions. The goal is to achieve modest degradation (e.g., 5-20%) to observe primary degradation products without destroying the molecule entirely.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat at 60-80°C for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with water. Heat at 60-80°C for a defined period.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period. Amines are often susceptible to electron transfer oxidation.[5]
-
Thermal Degradation (Solution): Monitor the neutral hydrolysis sample at an elevated temperature over a longer period.
-
Thermal Degradation (Solid): Store the solid compound in a controlled oven (e.g., 80°C) for several days.
-
Photostability: Expose the solution (in a quartz cuvette) and solid compound to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).
-
-
Sample Handling: After exposure, cool the samples to room temperature. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., HPLC-UV/DAD-MS). The mass spectrometer is crucial for identifying the mass of potential degradants.
-
Data Evaluation: Calculate the percentage of degradation. Determine the peak purity of the parent compound. Identify and quantify major degradation products (typically those >0.1%).
Data Presentation: Forced Degradation Summary Table
| Stress Condition | Reagent/Parameters | Time | % Assay of Parent | Major Degradants (% Area) |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 h | Report Value | Report Peak Area % |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 h | Report Value | Report Peak Area % |
| Oxidation | 3% H₂O₂, RT | 8 h | Report Value | Report Peak Area % |
| Thermal (Solid) | 80°C | 7 days | Report Value | Report Peak Area % |
| Photolytic (Solid) | ICH Q1B | - | Report Value | Report Peak Area % |
Visualization: Forced Degradation Study Logic
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
The systematic characterization of 1-(Pyridin-2-ylmethyl)piperidin-4-amine is a multi-faceted process that requires careful planning and execution. By employing the robust methodologies outlined in this guide, researchers can generate a comprehensive data package on the compound's solubility and stability. This information is not merely a set of data points; it provides critical insights into the molecule's behavior, directly informing decisions on formulation, storage, and the design of a successful drug development program. This foundational knowledge is indispensable for advancing any promising chemical entity from the laboratory to preclinical and clinical evaluation.
References
- Ataman Kimya. (n.d.). PIPERIDINE.
- Guidechem. (n.d.). 4-Amino-1-benzylpiperidine 50541-93-0 wiki.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-ylmethyl)piperidin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Retrieved from [Link]
-
ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PubMed. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
PubMed Central. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]
Sources
Introduction: Unlocking a Privileged Scaffold for Central Nervous System Therapeutics
An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidin-4-amine for CNS Drug Discovery
The quest for novel and effective Central Nervous System (CNS) therapeutics is one of the most challenging yet vital areas of modern drug discovery. The intricate nature of neurological and psychiatric disorders necessitates the development of molecules that can not only interact with specific neural targets but also successfully traverse the formidable blood-brain barrier (BBB). Within this context, heterocyclic scaffolds serve as a cornerstone of medicinal chemistry, offering rich, three-dimensional chemical space and opportunities for precise molecular interactions.
This guide focuses on the promising, yet underexplored, chemical entity: 1-(Pyridin-2-ylmethyl)piperidin-4-amine . This molecule represents a compelling convergence of two "privileged" structures in CNS drug design: the pyridine ring and the piperidine core. The pyridine moiety is a common feature in numerous CNS-active drugs, where its nitrogen atom can act as a hydrogen bond acceptor and influence the molecule's overall electronic properties and metabolic stability[1]. The piperidine ring provides a flexible, non-planar scaffold that is crucial for establishing specific receptor-ligand interactions and is a key component in a wide array of approved pharmaceuticals, including those targeting CNS disorders[2].
The specific arrangement in 1-(Pyridin-2-ylmethyl)piperidin-4-amine, featuring a linking methylene bridge and a primary amine on the 4-position of the piperidine ring, presents a unique vector for chemical modification and a strong hypothesis for interaction with key CNS targets. This guide will explore its potential, from synthesis to preclinical evaluation, with a specific focus on its promise as a modulator of the Histamine H3 receptor (H3R) , a critical target for cognitive and arousal-related disorders.
Section 1: Synthesis and Physicochemical Profile for CNS Penetrance
The viability of any CNS drug candidate begins with its chemical tractability and its ability to adhere to the stringent physicochemical parameters required for BBB penetration.
Proposed Synthetic Route
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine can be achieved through a robust and scalable reductive amination pathway. This common yet effective method underscores the accessibility of the core scaffold for further derivatization.
Caption: Synthetic scheme for 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Detailed Protocol: Reductive Amination
-
Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) in dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of acetic acid (0.1 eq).
-
Reductant Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl (1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate, can be purified by column chromatography.
-
Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with ether to yield the target compound, typically as a TFA salt.
Physicochemical Properties: Designing for Brain Entry
A successful CNS drug must balance potency with properties that facilitate BBB permeation. Key parameters are often evaluated using the "Rule of Five" as a guideline, though CNS drugs often have more stringent requirements.
| Property | Predicted Value | CNS Drug Guideline | Rationale for Importance |
| Molecular Weight (MW) | 191.28 g/mol | < 450 g/mol | Smaller molecules diffuse more readily across the BBB. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | 1.5 - 3.5 | Optimal lipophilicity is required to partition into the lipid membranes of the BBB without being too "sticky," which could lead to non-specific binding. |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | < 90 Ų | Lower TPSA is associated with better BBB penetration by reducing the desolvation penalty for entering the lipid bilayer. |
| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 3 | Minimizing hydrogen bond donors reduces interaction with the aqueous environment, favoring membrane crossing. |
| Hydrogen Bond Acceptors | 2 (from pyridyl-N and piperidinyl-N) | ≤ 7 | A moderate number of acceptors is acceptable for target interaction without overly compromising permeability. |
| pKa (Basic) | ~9.5 (piperidine-NH₂), ~5.2 (pyridine-N) | 7.5 - 10.5 | A basic pKa ensures a significant portion of the molecule is ionized at physiological pH, aiding solubility, but a sufficient neutral fraction must exist to cross the BBB. |
Predicted values are estimations from standard cheminformatics software.
This analysis reveals that 1-(Pyridin-2-ylmethyl)piperidin-4-amine possesses a highly favorable physicochemical profile for a CNS drug candidate, making it an excellent starting point for a discovery program.
Section 2: Pharmacological Rationale: Targeting the Histamine H3 Receptor
The structural features of 1-(Pyridin-2-ylmethyl)piperidin-4-amine strongly suggest its potential as a ligand for the Histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons in the brain.[4]
Mechanism of Action and Therapeutic Potential
As an autoreceptor, H3R activation provides a negative feedback signal that inhibits the synthesis and release of histamine. As a heteroreceptor, it can also inhibit the release of other crucial neurotransmitters like acetylcholine, dopamine, and norepinephrine.[5] Therefore, an H3R antagonist or inverse agonist blocks this inhibitory tone, leading to an increase in the release of these neurotransmitters. This mechanism is therapeutically valuable for conditions characterized by cognitive deficits or hypoarousal states.[5][6]
-
Alzheimer's Disease (AD): By increasing acetylcholine and glutamate release, H3R antagonists can enhance cognitive function and memory.[5]
-
Attention Deficit Hyperactivity Disorder (ADHD): Elevated levels of dopamine and norepinephrine in the prefrontal cortex can improve attention and executive function.[5]
-
Narcolepsy: Increased histamine release promotes wakefulness, directly addressing the primary symptom of this disorder. The approved drug Pitolisant works via this mechanism.[5]
The 1-(Pyridin-2-ylmethyl)piperidin-4-amine scaffold contains the key pharmacophoric elements common to many H3R antagonists: a basic amine (the piperidin-4-amine) that interacts with a key aspartate residue (Asp114) in the receptor's transmembrane domain 3, and an aromatic system (the pyridine ring) that occupies a lipophilic pocket.
Caption: Proposed mechanism of H3R antagonism at a histaminergic synapse.
Section 3: A Validated Preclinical Evaluation Workflow
To rigorously assess the potential of 1-(Pyridin-2-ylmethyl)piperidin-4-amine as a CNS drug candidate, a multi-stage evaluation process is required, progressing from in vitro characterization to in vivo efficacy models.
Caption: Preclinical workflow for a CNS drug candidate.
Key Experiment 1: In Vitro Blood-Brain Barrier Permeability
The ability to cross the BBB is a critical, early-stage hurdle. A transwell co-culture model provides a more physiologically relevant assessment than simpler models.[7][8]
Protocol: Transwell Co-culture BBB Assay
-
Cell Seeding (Basolateral): Seed rat or human astrocytes onto the bottom of a 24-well plate. Culture until they form a confluent monolayer.
-
Cell Seeding (Apical): Seed brain microvascular endothelial cells (BMECs) onto the porous membrane of a Transwell insert. Place the insert into the well containing the astrocytes. This co-culture system allows astrocytes to release factors that induce a tighter barrier in the BMECs.[7]
-
Barrier Integrity Measurement: Monitor the formation of tight junctions by measuring Trans-Endothelial Electrical Resistance (TEER) daily. The assay is ready when TEER values plateau at a high resistance (>150 Ω·cm²).
-
Permeability Assay:
-
Replace the media in the apical (top) chamber with media containing the test compound (e.g., 10 µM 1-(Pyridin-2-ylmethyl)piperidin-4-amine) and a low-permeability marker (e.g., Lucifer Yellow).
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral (bottom) chamber.
-
Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds.
-
-
Quantification: Analyze the concentration of the test compound and Lucifer Yellow in the basolateral samples using LC-MS/MS and a fluorescence plate reader, respectively.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. A Papp > 5.0 x 10⁻⁶ cm/s is generally considered indicative of good CNS penetration.
Key Experiment 2: In Vivo Efficacy in a Cognitive Model
To test the pro-cognitive hypothesis, the Novel Object Recognition (NOR) test is a widely used model that assesses learning and memory in rodents.[9][10]
Protocol: Novel Object Recognition (NOR) Test
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and open-field arena (e.g., a 40x40 cm box) for several days prior to the experiment.
-
Drug Administration: On the test day, administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally), a positive control (e.g., a known H3R antagonist), or vehicle 30-60 minutes before the training phase.
-
Training Phase (T1): Place each mouse into the arena containing two identical objects (e.g., small glass bottles). Allow the mouse to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.
-
Retention Interval: Return the mouse to its home cage for a set period (e.g., 24 hours). This long interval tests long-term memory.
-
Test Phase (T2): Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis:
-
Calculate the total exploration time in T2 to ensure no effects on overall activity.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates the mouse remembers the familiar object and preferentially explores the novel one. Statistical analysis (e.g., ANOVA) is used to compare the DI of drug-treated groups to the vehicle group. A significantly higher DI in the treated group suggests a pro-cognitive effect.
-
Section 4: Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from the preclinical workflow guides the iterative process of lead optimization. By systematically modifying the structure of the lead compound, researchers can improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Hypothetical SAR Data for 1-(Pyridin-2-ylmethyl)piperidin-4-amine Analogs
| Compound | R¹ Modification (on Pyridine) | H3R Binding Ki (nM) | BBB Papp (10⁻⁶ cm/s) | NOR DI (24h) |
| Lead (1) | H | 15.2 | 6.8 | 0.35* |
| Analog 2 | 5-Fluoro | 8.9 | 7.1 | 0.42** |
| Analog 3 | 5-Methoxy | 25.6 | 4.5 | 0.21 |
| Analog 4 | 5-Cyano | 12.1 | 2.1 | 0.15 |
| Vehicle | N/A | >10,000 | N/A | 0.12 |
*p<0.05, **p<0.01 vs. Vehicle
Causality and Insights:
-
Expertise-Driven Interpretation: The addition of a small, lipophilic fluorine atom at the 5-position (Analog 2) improves both binding affinity and BBB permeability, leading to enhanced efficacy in the NOR model. This is a classic strategy to block a potential site of metabolism and enhance potency.
-
Trustworthy Negative Data: The introduction of a bulkier, more polar methoxy group (Analog 3) reduces both affinity and permeability, resulting in a loss of in vivo efficacy. This self-validates the hypothesis that optimal lipophilicity and size are crucial.
-
Authoritative Grounding: The cyano group (Analog 4), while maintaining good potency, drastically reduces BBB permeability, likely due to its increased polarity (higher TPSA). This highlights the critical need to co-optimize potency and ADME properties, a central tenet of CNS drug discovery.[11]
Conclusion and Future Directions
The 1-(Pyridin-2-ylmethyl)piperidin-4-amine scaffold represents a highly promising starting point for the development of novel CNS therapeutics. Its advantageous physicochemical properties, synthetic accessibility, and strong pharmacological rationale for targeting the Histamine H3 receptor make it a compelling lead for addressing cognitive disorders such as Alzheimer's disease and ADHD.
The preclinical workflow detailed in this guide provides a robust framework for evaluating this scaffold and its derivatives. Future work should focus on exploring a wider range of substitutions on the pyridine ring to further optimize potency and selectivity, as well as modifications to the primary amine to fine-tune basicity and pharmacokinetic properties. Through a disciplined, iterative approach grounded in sound medicinal chemistry principles, this versatile scaffold holds the potential to yield a new generation of effective CNS therapies.
References
-
Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
-
Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PubMed Central. Available at: [Link]
-
O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Círia, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. Available at: [Link]
-
Kumar, P., et al. (2014). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. Available at: [Link]
-
SAGE Publications. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Drug Targeting. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]
-
Informa UK Limited. (2010). Histamine H3 Antagonists for Treatment of Cognitive Deficits in CNS Diseases. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Sygnature Discovery. (n.d.). CNS Disorder Models. Sygnature Discovery. Available at: [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2022). CNS-Sparing Histamine H3 Receptor Antagonist as a Candidate to Prevent the Diabetes-Associated Gastrointestinal Symptoms. MDPI. Available at: [Link]
-
MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available at: [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Animal models of CNS disorders. PubMed. Available at: [Link]
-
Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at: [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. Medicilon. Available at: [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
-
MD Biosciences. (2024). Biomarker Detection for CNS Conditions. MD Biosciences. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]
-
National Center for Biotechnology Information. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. Available at: [Link]
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. medicilon.com [medicilon.com]
- 11. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass and the Rudder: A Technical Guide to the Structure-Activity Relationships of 2-Pyridinylmethyl-piperidine Analogs in Drug Discovery
Foreword: Navigating Chemical Space with Precision
In the intricate landscape of medicinal chemistry, the piperidine moiety stands as a testament to nature's efficiency and a cornerstone of synthetic drug design.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its remarkable ability to confer favorable pharmacokinetic properties, enhancing metabolic stability and facilitating transport across biological membranes.[1][2] This guide delves into a specific, yet profoundly significant, subclass: the 2-pyridinylmethyl-piperidine scaffold. Our focus is to dissect the nuanced interplay between chemical structure and biological activity, providing researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these analogs. We will navigate the synthetic pathways to these molecules, explore their interactions with key biological targets, and elucidate the rationale behind the design of potent and selective agents.
The Architectural Blueprint: The 2-Pyridinylmethyl-piperidine Core
The 2-pyridinylmethyl-piperidine scaffold is characterized by a piperidine ring linked to a pyridine ring via a methylene bridge. This seemingly simple arrangement offers a rich canvas for structural modification, with three primary regions for diversification: the pyridine ring, the piperidine ring, and the methylene linker. Each modification, no matter how subtle, can significantly impact the molecule's pharmacological profile.
Our exploration will primarily focus on the modulation of nicotinic acetylcholine receptors (nAChRs), a critical family of ligand-gated ion channels involved in a myriad of physiological and pathological processes.[3] The principles derived from these SAR studies, however, can be extrapolated to other targets, as the fundamental concepts of molecular recognition and interaction remain universal.
Structure-Activity Relationship (SAR) Studies: Decoding the Language of Molecular Interactions
The journey of transforming a lead compound into a viable drug candidate is one of iterative design, synthesis, and testing. The following sections dissect the SAR of 2-pyridinylmethyl-piperidine analogs, drawing insights from key studies on related scaffolds to illuminate the path toward optimized activity.
The Pyridine Ring: The Beacon for Receptor Recognition
Table 1: Inferred SAR for the Pyridine Moiety of 2-Pyridinylmethyl-piperidine Analogs Based on Related Scaffolds [4]
| Modification | Position on Pyridine Ring | Observed/Inferred Effect on Activity | Rationale |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | 5- or 6-position | Potential increase in potency | Enhances the hydrogen bonding capability of the pyridine nitrogen. |
| Electron-donating groups (e.g., -OCH3, -NH2) | 5- or 6-position | May decrease potency | Can alter the electrostatic potential and steric profile, potentially disrupting optimal binding. |
| Introduction of a second nitrogen (e.g., pyrimidine) | - | Can modulate selectivity | Alters the hydrogen bonding pattern and overall electronic distribution. |
| Bulky substituents | Any | Generally detrimental | Can lead to steric hindrance within the binding pocket. |
The Piperidine Ring: The Anchor and Modulator of Physicochemical Properties
The piperidine ring not only serves as a rigid scaffold to orient the pyridine moiety but also significantly contributes to the compound's overall physicochemical properties, such as lipophilicity and basicity.[1] Substitutions on the piperidine ring can fine-tune these properties and introduce additional points of interaction with the target receptor.
A crucial aspect of piperidine SAR is stereochemistry. The chiral center at the 2-position of the piperidine ring often leads to enantiomers with markedly different biological activities. It is imperative to resolve and test individual enantiomers to identify the eutomer.
The Methylene Linker: The Flexible Joint
The methylene linker provides rotational freedom, allowing the pyridine and piperidine rings to adopt an optimal conformation for binding. While seemingly a simple spacer, modifications to the linker can have a significant impact. Introducing rigidity, for instance by incorporating it into a larger ring system, can lock the molecule into a bioactive conformation, thereby increasing potency. Conversely, increasing the linker length can disrupt the optimal distance between the two ring systems, leading to a loss of activity.[5]
Experimental Protocols: From Synthesis to Biological Evaluation
A robust SAR study is underpinned by reproducible and well-characterized experimental procedures. This section provides detailed, step-by-step methodologies for the synthesis of a representative 2-pyridinylmethyl-piperidine analog and for its biological evaluation at nAChRs.
Synthesis of a Representative Analog: 2-((Piperidin-2-yl)methyl)pyridine
This protocol outlines a general and adaptable synthetic route to the core 2-pyridinylmethyl-piperidine scaffold.
Caption: Synthetic workflow for 2-((piperidin-2-yl)methyl)pyridine.
Step-by-Step Protocol:
-
Bromination of 2-Picoline: To a solution of 2-picoline in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under an inert atmosphere for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)pyridine.
-
N-Boc Protection of Piperidine: To a solution of piperidine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir the reaction at room temperature for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-piperidine.
-
Alkylation: To a solution of N-Boc-piperidine in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Stir the mixture for 30 minutes, then add a solution of 2-(bromomethyl)pyridine in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography to afford N-Boc-2-((pyridin-2-yl)methyl)piperidine.
-
Deprotection: Dissolve the N-Boc protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir the solution at room temperature for 2-4 hours. Remove the solvent under reduced pressure and basify the residue with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate to yield 2-((piperidin-2-yl)methyl)pyridine.
Biological Evaluation: Nicotinic Acetylcholine Receptor Binding Assay
This radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor subtype.
Caption: Workflow for a nicotinic acetylcholine receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing α4β2 nAChRs) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, add the prepared cell membranes, a known concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compound. For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-labeled ligand (e.g., nicotine).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways: The Ripple Effect of Receptor Modulation
Activation of nAChRs initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. Understanding these pathways is crucial for predicting the downstream effects of a novel modulator.
Caption: Simplified signaling cascade following nAChR activation.
Agonist binding to nAChRs opens the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[6] This influx causes membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels. The rise in intracellular calcium acts as a second messenger, triggering various downstream signaling cascades, including the activation of protein kinases such as Ca²⁺/calmodulin-dependent protein kinase (CaMK), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6] These pathways ultimately modulate gene expression and lead to diverse cellular responses, including neurotransmitter release, synaptic plasticity, and cell survival.[6]
Conclusion: Charting the Course for Future Drug Discovery
The 2-pyridinylmethyl-piperidine scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutics. A thorough understanding of the structure-activity relationships governing the interactions of these analogs with their biological targets is paramount for the rational design of potent, selective, and safe drug candidates. This guide has provided a foundational framework for navigating the SAR of this important class of compounds, from their synthesis and biological evaluation to the elucidation of their downstream signaling effects. By applying these principles, researchers can more effectively chart a course through the vast chemical space and unlock the full therapeutic potential of 2-pyridinylmethyl-piperidine analogs.
References
-
Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., Rush, R., & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966–3983. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Catka, T. E., & Leete, E. (1978). Synthesis of a "bridged" nicotine: (±)-2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo[3,2-h]isoquinoline. The Journal of Organic Chemistry, 43(10), 2125–2127. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Damaj, M. I., Creasy, C. S., Pandey, P., Wall, T. R., Terry, A. V., & Papke, R. L. (2015). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 20(9), 16406–16423. [Link]
-
Akaike, A., & Izumi, Y. (2018). Overview. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
-
Donohoe, T. J., & Callens, C. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15838–15849. [Link]
-
Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2012). A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). The FASEB Journal, 26(S1), lb565-lb565. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10585–10597. [Link]
-
Reddy, T. J., & Ali, M. A. (2015). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 13(23), 6550–6560. [Link]
-
Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Dell'Aglio, D. C., & Kuhar, M. J. (2004). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of Medicinal Chemistry, 47(2), 296–306. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Online Journal of Medical Sciences, 1(3), 1-6. [Link]
-
Abreo, M. A., Lin, N. H., Garvey, D. S., Wustrow, D. J., Pavlov, G. M., & Sullivan, J. P. (2009). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 19(16), 4648–4652. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Donohoe, T. J., & Callens, C. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15838–15849. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Figure 4 from: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Bou-Salah, S., Coquelle, N., & Joseph, B. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(17), 3939. [Link]
-
Ciaffoni, L., & Goti, A. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(11), 3324. [Link]
-
Luan, C. H., Chen, L., Li, Y., & Li, H. (2010). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4473–4477. [Link]
-
Dash, P. (n.d.). SAR (Structure activity relationship ) of directly acting cholinergic Drugs. CUTM Courseware. [Link]
-
Gmiat, A., & Gualtieri, F. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Walker, J. K., Selness, S. R., & Devraj, R. (2010). SAR for the piperidine substituent. ResearchGate. [Link]
-
Shao, Y., Anilkumar, G. N., Carroll, C. D., Dong, G., Hall, J. W., Hobbs, D. W., Jiang, Y., Jenh, C. H., Kim, S. H., Kozlowski, J. A., McGuinness, B. F., Rosenblum, S. B., Schulman, I., Shih, N. Y., Shu, Y., Wong, M. K. C., Yu, W., Zawacki, L. G., & Zeng, Q. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527–1531. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
1-(Pyridin-2-ylmethyl)piperidin-4-amine synthesis using sodium triacetoxyborohydride
Application Notes and Protocols
Topic: One-Pot Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine via Reductive Amination with Sodium Triacetoxyborohydride
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient one-pot reductive amination procedure using pyridine-2-carbaldehyde and piperidin-4-amine with sodium triacetoxyborohydride (STAB) as the reducing agent. We delve into the mechanistic rationale for reagent selection, provide a detailed, field-tested experimental protocol, and outline methods for reaction monitoring, product purification, and analytical characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The reductive amination reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, playing a pivotal role in the construction of countless pharmaceutical agents and biologically active molecules.[1] The target molecule, 1-(Pyridin-2-ylmethyl)piperidin-4-amine, incorporates both a pyridine and a piperidine scaffold, motifs frequently found in CNS-active compounds and other therapeutic agents.
The chosen synthetic strategy involves the direct, one-pot reaction between pyridine-2-carbaldehyde and piperidin-4-amine. This approach is predicated on the in situ formation of an iminium ion intermediate, which is then selectively reduced to the desired secondary amine.
The Superiority of Sodium Triacetoxyborohydride (STAB)
While various reducing agents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃, offers distinct advantages that make it the reagent of choice for this and many other reductive aminations.[2][3]
-
Mild and Selective Nature: STAB is a significantly milder reducing agent than sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).[4] Its hydride donor capability is attenuated by the electron-withdrawing effects of the three acetate groups. This tempered reactivity allows it to selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting aldehyde.[2][5] This chemoselectivity is the key to the success of the one-pot procedure, as it prevents the wasteful reduction of the aldehyde starting material to the corresponding alcohol.
-
Operational Simplicity: The reaction can be carried out as a single operational step by mixing the aldehyde, amine, and STAB together.[2] This avoids the need to pre-form and isolate the imine intermediate, saving time and potentially increasing overall yield.
-
Acid Tolerance: The reaction proceeds efficiently under mildly acidic conditions, which are often necessary to catalyze the formation of the iminium ion.[2][3] In many cases, the commercial STAB reagent contains sufficient acidic impurities, or the reaction generates acetic acid in situ, to facilitate the reaction without the need for an external acid catalyst.[3]
-
Safety Profile: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB is advantageous as it does not involve the use or potential release of highly toxic cyanide salts.[3]
The overall transformation is outlined in the reaction scheme below.
Diagram 1: General reaction scheme for the synthesis.
Safety and Handling
Proper safety precautions are paramount when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.
-
Sodium Triacetoxyborohydride (STAB):
-
STAB is a water-reactive substance.[6] Contact with water or moisture releases flammable gases.[6][7] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry place.[6][8]
-
It can cause serious eye damage and skin irritation.[6][8] Avoid contact and inhalation of dust.
-
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle with care to minimize exposure.
-
Pyridine-2-carbaldehyde: This compound is harmful if swallowed and causes skin and eye irritation.
-
Piperidin-4-amine: This compound can cause skin irritation and serious eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[6][9][10]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed, maintaining the stoichiometry.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 10.0 | 1.0 | 1.07 g |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | 10.0 | 1.0 | 1.00 g |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 1.2 | 2.54 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL |
Step-by-Step Procedure
The overall experimental process is visualized below.
Diagram 2: Step-by-step experimental workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (1.00 g, 10.0 mmol) and pyridine-2-carbaldehyde (1.07 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until all solids have dissolved (approximately 5-10 minutes). The formation of the intermediate imine/iminium ion begins immediately.[11]
-
Reagent Addition: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv) to the stirring solution in three or four portions over 10 minutes. Causality Note: Portion-wise addition helps to control the initial rate of reaction and any potential exotherm or gas evolution.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored periodically. Typically, the reaction is complete within 4 to 16 hours.
-
Reaction Monitoring (TLC):
-
Prepare a TLC plate (silica gel).
-
Spot three lanes: pyridine-2-carbaldehyde (starting material 1, SM1), piperidin-4-amine (starting material 2, SM2, may require a specific stain to visualize), and the reaction mixture (RM).
-
Develop the plate using a suitable eluent system (e.g., 10% Methanol in DCM with 1% triethylamine).
-
Visualize the plate under UV light (for the aldehyde) and by staining with potassium permanganate or ninhydrin (for the amines).
-
The reaction is complete when the spot corresponding to the limiting reagent (typically the aldehyde) has disappeared and a new, more polar spot for the product has appeared.
-
Work-up and Purification
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Causality Note: The basic NaHCO₃ solution serves to neutralize any remaining acetic acid and quench any unreacted STAB, decomposing the boron-containing byproducts into water-soluble salts.
-
Extraction: Shake the separatory funnel vigorously. Allow the layers to separate, and then drain the organic (bottom, DCM) layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) containing a small amount of triethylamine (0.5-1%) is often effective. Causality Note: The addition of triethylamine to the eluent helps to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation.
Product Characterization
The identity and purity of the final product, 1-(Pyridin-2-ylmethyl)piperidin-4-amine, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyridine ring protons, the piperidine ring protons, the methylene bridge protons (-CH₂-), and the amine protons (-NH₂). The integration of these signals should correspond to the number of protons in the structure. The key signal confirming product formation is the singlet for the methylene bridge connecting the two rings.
-
¹³C NMR: Expect the appropriate number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Analysis by techniques such as Electrospray Ionization (ESI) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 192.15 (calculated for C₁₁H₁₈N₃⁺).
-
-
Yield: A typical isolated yield for this reaction after purification is in the range of 80-95%.
Conclusion
The one-pot reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine. The mild reaction conditions, high chemoselectivity of the reducing agent, and operational simplicity make this protocol well-suited for both small-scale research applications and larger-scale drug development campaigns. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented, researchers can confidently synthesize this valuable chemical intermediate with high yield and purity.
References
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]
-
Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. Available at: [Link]
-
Sodium triacetoxyborohydride. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
- Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PubMed. Available at: [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]
-
4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. Available at: [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. Available at: [Link]
-
4-Anilinopiperidine. PubChem. Available at: [Link]
-
Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
Dopamine transporter binding studies with 1-(Pyridin-2-ylmethyl)piperidin-4-amine
An Application Guide for the Characterization of 1-(Pyridin-2-ylmethyl)piperidin-4-amine as a Novel Dopamine Transporter Ligand
Introduction: The Dopamine Transporter as a Critical CNS Target
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that governs the spatial and temporal dynamics of dopamine signaling.[1] By reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, DAT plays a pivotal role in terminating dopaminergic neurotransmission.[2] This function is critical for numerous physiological processes, including motor control, motivation, reward, and cognition. Consequently, DAT is a primary target for a wide range of therapeutic agents and drugs of abuse, such as cocaine and amphetamines, which exert their effects by inhibiting dopamine reuptake.[2][3]
The development of novel ligands with high affinity and selectivity for DAT is a key objective in neuroscience research and drug discovery.[4][5] Such compounds are invaluable as pharmacological tools to probe DAT structure and function and as potential leads for medications to treat DAT-related disorders, including Parkinson's disease, ADHD, and substance use disorders.[6][7]
This guide provides a comprehensive set of protocols for the characterization of a novel compound, 1-(Pyridin-2-ylmethyl)piperidin-4-amine, as a potential DAT ligand. The presence of the piperidine scaffold, a common motif in many known DAT inhibitors, suggests its potential for interaction with the transporter.[8] We will detail a plausible synthetic route for the compound, a robust in vitro radioligand binding assay for determining its affinity (Ki), and an orthogonal functional dopamine uptake assay to confirm its mechanism of action. These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development, providing both the step-by-step methodology and the scientific rationale behind each procedure.
Part 1: Synthesis and Preparation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine
Given that 1-(Pyridin-2-ylmethyl)piperidin-4-amine is a novel compound for this application, a reliable synthetic route is required. The following proposed synthesis is based on established chemical principles for the formation of substituted piperidines.[9][10]
Proposed Synthetic Scheme: Reductive Amination
The most direct approach involves the reductive amination between a protected 4-piperidone derivative and 2-(aminomethyl)pyridine, followed by deprotection.
-
Step 1: Reductive Amination. N-Boc-4-piperidone is reacted with 2-(aminomethyl)pyridine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). STAB is a mild and selective reagent ideal for this transformation, minimizing side reactions. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the piperidine nitrogen.
-
Step 2: Deprotection. The resulting Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane), to remove the Boc group and yield the final product, 1-(Pyridin-2-ylmethyl)piperidin-4-amine, typically as a salt.
The final compound should be purified by column chromatography or recrystallization and its identity and purity confirmed using standard analytical techniques (NMR, LC-MS, HRMS). For binding assays, the compound is accurately weighed and dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
Part 2: In Vitro Characterization: Radioligand Competition Binding Assay
The cornerstone for evaluating a new compound's affinity for DAT is the competitive radioligand binding assay. This method measures the ability of the test compound (the "competitor" or "inhibitor") to displace a known high-affinity radiolabeled ligand from the transporter. From this competition, the inhibitory constant (Ki) of the test compound is determined.
Principle of the Assay The assay relies on the law of mass action. A fixed concentration of a radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12909) and a fixed amount of DAT-containing biological material (e.g., cell membranes) are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the DAT binding sites, resulting in a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.
Experimental Workflow: DAT Radioligand Binding Assay
Caption: Workflow for the DAT competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay
Materials and Reagents
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol). A well-characterized cocaine analog that binds with high affinity to DAT.[11]
-
Test Compound: 1-(Pyridin-2-ylmethyl)piperidin-4-amine stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 at room temperature.
-
Non-specific Binding (NSB) Ligand: Cocaine or GBR 12909 (10 mM stock in DMSO).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/B).
-
Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.
-
Equipment: 96-well plate harvester, microplate scintillation counter, multi-channel pipettes.
Procedure
-
Preparation of Reagents:
-
Dilute the cell membrane preparation in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.
-
Prepare serial dilutions of 1-(Pyridin-2-ylmethyl)piperidin-4-amine in assay buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Prepare the radioligand solution by diluting [³H]WIN 35,428 in assay buffer to a final concentration of ~1-2 nM (approximately its Kd value).
-
Prepare the NSB solution by diluting the cocaine stock to a final concentration of 10 µM in the assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB): Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM cocaine solution.
-
Competition: Add 50 µL of each serial dilution of the test compound.
-
Perform all additions in triplicate to ensure statistical validity.
-
-
Incubation:
-
To all wells, add 100 µL of the diluted membrane preparation.
-
To all wells, add 50 µL of the diluted [³H]WIN 35,428 solution. The total assay volume is now 200 µL.
-
Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[3] The choice of temperature is critical; lower temperatures can reduce enzymatic degradation but may alter binding kinetics.[11]
-
-
Termination and Filtration:
-
Pre-soak the glass fiber filter plate with a wash buffer (ice-cold assay buffer).
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. This step is crucial to separate bound from free radioligand quickly.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove all unbound radioactivity.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. The data should form a sigmoidal curve.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" model to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for DAT (must be determined separately via a saturation binding experiment).
-
Part 3: Data Interpretation and Presentation
Mechanism of Action at the Dopamine Synapse
Caption: Inhibition of dopamine reuptake at the synapse by a DAT ligand.
Example Data Presentation
The following tables present hypothetical data for the characterization of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, alongside known reference compounds for context.
Table 1: Example Radioligand Binding Affinity at hDAT Assay performed using hDAT-expressing HEK-293 cell membranes and [³H]WIN 35,428 as the radioligand.
| Compound | IC₅₀ (nM) | Ki (nM) |
| Cocaine | 150 | 75 |
| GBR 12909 | 5.0 | 2.5 |
| 1-(Pyridin-2-ylmethyl)piperidin-4-amine | 45 | 22.5 |
This data is for illustrative purposes only.
Part 4: Orthogonal Validation: Functional Dopamine Uptake Assay
To confirm that binding to DAT translates into functional inhibition of dopamine transport, a dopamine uptake assay should be performed. This assay directly measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells expressing DAT.[12][13]
Workflow: Dopamine Uptake Inhibition Assay
Caption: Workflow for the functional [³H]Dopamine uptake inhibition assay.
Brief Protocol: [³H]Dopamine Uptake Inhibition
-
Cell Plating: Seed HEK-293-hDAT cells onto a 96-well plate and grow to ~80-90% confluency.[12]
-
Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with various concentrations of 1-(Pyridin-2-ylmethyl)piperidin-4-amine (or reference compounds) for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined, short period (e.g., 10 minutes) at 37°C. This timing is critical to ensure measurement of the initial rate of uptake.[12]
-
Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer to stop the uptake process.
-
Quantification: Lyse the cells and measure the internalized radioactivity using a scintillation counter.
-
Analysis: Determine the IC₅₀ value for uptake inhibition by plotting the percentage of dopamine uptake against the log concentration of the test compound.
Table 2: Example Functional Dopamine Uptake Inhibition Assay performed using hDAT-expressing HEK-293 cells.
| Compound | Uptake Inhibition IC₅₀ (nM) |
| Cocaine | 250 |
| GBR 12909 | 10 |
| 1-(Pyridin-2-ylmethyl)piperidin-4-amine | 85 |
This data is for illustrative purposes only.
A strong correlation between the binding affinity (Ki) and the functional potency (IC₅₀ for uptake inhibition) provides compelling evidence that the compound's mechanism of action is through direct inhibition of the dopamine transporter.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Guttilla, I. K., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(1), 125–135. [Link]
-
Zhu, J., et al. (2000). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 10(14), 1573–1576. [Link]
-
Canal, C. E., & Murnane, K. S. (2017). Discovery and Development of Monoamine Transporter Ligands. In The Praeger Handbook of Psychopharmacology (pp. 1-30). [Link]
-
Hsin, L. W., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753–6756. [Link]
-
Emond, P., et al. (2006). PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Current Medicinal Chemistry, 13(13), 1535–1547. [Link]
-
Reith, M. E., et al. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 76(5), 1581–1590. [Link]
-
García-Sabio, A., et al. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]
-
Zou, S., et al. (2012). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 48(77), 9652–9654. [Link]
-
Schicker, K., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 52(6), 1056–1062. [Link]
-
Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7690. [Link]
-
S. Aggarwal, O.V. Mortensen. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Cameron, K. N., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Molecular Psychiatry, 28(2), 856–867. [Link]
-
Woolverton, W. L., et al. (2002). Reinforcing strength of a novel dopamine transporter ligand: pharmacodynamic and pharmacokinetic mechanisms. The Journal of Pharmacology and Experimental Therapeutics, 303(2), 722–729. [Link]
-
Fishback, J. A., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Nature Biotechnology, 18(10), 1105–1108. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
-
G. L. Anderson, S. H. K. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1518. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
C. I. K. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
Sources
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reinforcing strength of a novel dopamine transporter ligand: pharmacodynamic and pharmacokinetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine: A Detailed Protocol for Boc-Protection and Deprotection Strategies
Introduction
The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with the piperidine moiety being a prevalent scaffold in a vast array of pharmaceuticals.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, a valuable building block in drug discovery. The synthetic strategy hinges on the use of the tert-butyloxycarbonyl (Boc) protecting group, a widely employed tactic to selectively mask a reactive amine functionality while other transformations are carried out.[2][3] We will delve into the practical and mechanistic details of the Boc-protection of piperidin-4-amine, the subsequent reductive amination to introduce the pyridin-2-ylmethyl substituent, and the final acidic deprotection to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this and structurally related compounds.
Strategic Overview: The Role of the Boc Protecting Group
The synthetic challenge in preparing 1-(Pyridin-2-ylmethyl)piperidin-4-amine lies in the presence of two nucleophilic nitrogen atoms in the piperidin-4-amine starting material. To achieve selective alkylation at the piperidine ring nitrogen, the primary amino group must be temporarily masked. The Boc group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4]
The overall synthetic workflow can be visualized as a three-step process:
Caption: Overall synthetic workflow for 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Part 1: Boc-Protection of Piperidin-4-amine
Principle and Mechanistic Insight
The Boc-protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[5][6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently deprotonates the newly formed carbamate, yielding the Boc-protected amine, tert-butanol, and carbon dioxide.[6] The use of a base, such as triethylamine or sodium bicarbonate, is common to neutralize the resulting acidic byproduct and drive the reaction to completion.[7]
Caption: Simplified mechanism of Boc-protection of an amine.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Piperidin-4-amine | 100.16 | 5.0 g | 49.9 |
| Di-tert-butyl dicarbonate | 218.25 | 11.4 g | 52.2 |
| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 50.2 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-amine (5.0 g, 49.9 mmol) and dichloromethane (100 mL).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Add triethylamine (7.0 mL, 50.2 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (11.4 g, 52.2 mmol) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate as a white to off-white solid.
-
The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethyl acetate/hexanes if necessary.
Expected Yield: >90%
Part 2: Reductive Amination
Principle and Mechanistic Insight
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[8] This reaction proceeds in two stages: the formation of an imine or iminium ion from the reaction of an amine and a carbonyl compound, followed by the in-situ reduction of this intermediate.[9] Sodium triacetoxyborohydride (Na(OAc)₃BH) is a particularly mild and selective reducing agent for this transformation, as it readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde.[10][11] The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion.[10]
Caption: Key steps in the reductive amination process.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.27 | 4.0 g | 20.0 |
| Pyridine-2-carbaldehyde | 107.11 | 2.2 g | 20.5 |
| Sodium triacetoxyborohydride | 211.94 | 6.4 g | 30.2 |
| Dichloromethane (DCM) | 84.93 | 80 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (4.0 g, 20.0 mmol) and pyridine-2-carbaldehyde (2.2 g, 20.5 mmol) in dichloromethane (80 mL).
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (6.4 g, 30.2 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Eluent: 5% Methanol in DCM).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Gradient elution: 2-10% Methanol in DCM) to afford tert-butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate as a pale yellow oil or solid.
Expected Yield: 70-85%
Part 3: Boc-Deprotection
Principle and Mechanistic Insight
The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.[7] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[4][7] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[5][12] This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[12]
Caption: Simplified mechanism of acid-catalyzed Boc-deprotection.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate | 291.40 | 3.0 g | 10.3 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Dichloromethane (DCM) | - | 3 x 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Dissolve tert-butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (3.0 g, 10.3 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate or 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(Pyridin-2-ylmethyl)piperidin-4-amine as an oil or low-melting solid.
Expected Yield: >90%
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, a key intermediate for pharmaceutical research and development. By employing a robust Boc-protection and deprotection strategy in conjunction with a mild and efficient reductive amination, this three-step synthesis delivers the target compound in good overall yield. The mechanistic insights and detailed experimental procedures provided herein should enable researchers to confidently apply this methodology to their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SciSpace. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-amino piperidine.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of Pyridine-2-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the reductive amination of pyridine-2-carbaldehyde. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to equip you with the knowledge to navigate the complexities of this reaction, minimize side product formation, and ensure the successful synthesis of your target 2-(aminomethyl)pyridine derivatives.
Introduction: The Nuances of Pyridyl Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[1] However, when applied to heteroaromatic aldehydes like pyridine-2-carbaldehyde, the unique electronic properties and coordinating ability of the pyridine ring introduce specific challenges. Understanding the mechanistic pathways that lead to common side products is the first step toward mitigating their formation and achieving high yields of your desired primary or secondary amine.
This guide is structured as a series of questions and answers, directly addressing the most common issues encountered in the lab. We will delve into the causality behind these problems and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of a byproduct with a mass corresponding to the starting aldehyde plus two hydrogens. What is it and how can I prevent it?
Answer: You are likely observing the formation of 2-(hydroxymethyl)pyridine , the alcohol resulting from the direct reduction of your starting aldehyde, pyridine-2-carbaldehyde.
This side reaction occurs when the reducing agent attacks the aldehyde's carbonyl group before imine formation is complete. The competition between aldehyde reduction and imine reduction is a central challenge in reductive amination.
-
Mechanism of 2-(hydroxymethyl)pyridine Formation:
Figure 1. Formation of the alcohol byproduct. -
Contributing Factors:
-
Highly Reactive Reducing Agents: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce aldehydes, especially at neutral or higher pH.
-
Slow Imine Formation: If the formation of the imine is slow (due to steric hindrance, electronic effects, or non-optimal pH), the aldehyde is exposed to the reducing agent for a longer period.
-
Reaction Stoichiometry and Order of Addition: Adding the reducing agent before the imine has had sufficient time to form will favor aldehyde reduction.
-
| Strategy | Rationale |
| Use a Milder Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[2] |
| Two-Step Procedure | First, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄ or molecular sieves), then add the reducing agent. This ensures a high concentration of the imine before reduction begins.[3] |
| Control pH | Imine formation is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl, making it more electrophilic, but does not excessively protonate the amine nucleophile.[4] Acetic acid is a common additive. |
| Monitor the Reaction | Use TLC or LC-MS to monitor the consumption of the starting aldehyde and the formation of the imine before adding the reducing agent in a two-step process. |
FAQ 2: I'm trying to make a primary amine, but I'm getting a significant amount of a higher molecular weight byproduct. What is this secondary product?
Answer: You are most likely forming bis(pyridin-2-ylmethyl)amine , also known as dipicolylamine. This is a common byproduct when synthesizing primary amines via reductive amination.
This tertiary amine forms when the desired primary amine product, being nucleophilic itself, reacts with another molecule of pyridine-2-carbaldehyde and is subsequently reduced. This is essentially a second, undesired reductive amination sequence.
-
Mechanism of bis(pyridin-2-ylmethyl)amine Formation:
Figure 2. Pathway to the tertiary amine byproduct. -
Contributing Factors:
-
Stoichiometry: Using an excess of the aldehyde relative to the amine source increases the likelihood of the primary amine product reacting further.
-
High Concentration: Higher reaction concentrations can favor this bimolecular side reaction.
-
Slow Primary Reaction: If the initial imine formation is slow, the primary amine product that does form has more opportunity to react with the remaining aldehyde.
-
| Strategy | Rationale |
| Use Excess Amine | Employing a large excess of the amine source (e.g., ammonium chloride or a primary amine) will statistically favor the reaction of the aldehyde with the starting amine over the product amine.[5] |
| Control Reagent Addition | If possible, add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance for the product amine to react with it. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can sometimes slow down the rate of the second reductive amination more than the first, improving selectivity. |
| Choice of Amine Source | When using ammonia, it is often supplied as ammonium chloride or a solution in an alcohol. The choice can affect the pH and the concentration of free ammonia, thereby influencing the reaction rates. |
FAQ 3: My yield is low, and I've isolated 2-picoline from my reaction mixture. How is this forming?
Answer: The presence of 2-picoline indicates over-reduction. In this process, the aldehyde is reduced first to the alcohol (2-(hydroxymethyl)pyridine) and then the hydroxyl group is reductively cleaved to a methyl group.
This is a more aggressive reduction pathway and is usually associated with harsher reaction conditions or highly potent reducing agents.
-
Mechanism of 2-Picoline Formation:
Figure 3. Over-reduction to 2-picoline. -
Contributing Factors:
-
Strong Reducing Agents: Reagents like LiAlH₄ or catalytic hydrogenation at high pressure and temperature can promote this over-reduction.
-
Lewis Acid Catalysis: The presence of certain Lewis acids can activate the hydroxyl group of the intermediate alcohol, making it a better leaving group and facilitating its removal.
-
High Temperatures: Elevated reaction temperatures provide the energy needed for this less common reduction pathway.
-
| Strategy | Rationale |
| Avoid Harsh Reducing Agents | Stick to milder borohydride reagents like NaBH₄ or NaBH(OAc)₃. Avoid LiAlH₄ or high-pressure hydrogenation unless specifically required and optimized. |
| Moderate Reaction Temperature | Run the reaction at room temperature or below if possible. Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures. |
| Judicious Use of Additives | Be cautious with the addition of Lewis acids. While they can promote imine formation, they might also encourage over-reduction. If used, their concentration and type should be carefully optimized.[6] |
FAQ 4: How do I purify my target amine from these side products?
Answer: A combination of acid-base extraction and chromatography or distillation is typically effective.
-
Initial Workup: After quenching the reaction, perform an aqueous workup.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired primary amine and the tertiary amine byproduct will be protonated and move into the aqueous layer, while the neutral alcohol byproduct and unreacted aldehyde will remain in the organic layer.[7]
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a high pH. This deprotonates the amines.
-
Extract the basified aqueous layer with an organic solvent to recover the mixture of primary and tertiary amines.
-
-
Final Purification:
-
Fractional Distillation: If the boiling points of your desired product and the tertiary amine byproduct are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: This is often the most effective method. Use silica gel, and a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine or ammonia to prevent streaking of the amines on the silica. The less polar tertiary amine will typically elute before the more polar primary amine.
-
Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific substrate and scale. It is designed to minimize the formation of the alcohol and tertiary amine byproducts.
Reductive Amination of Pyridine-2-carbaldehyde using Sodium Triacetoxyborohydride
-
Imine Formation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of your amine (1.2 equivalents) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM)).
-
Add pyridine-2-carbaldehyde (1.0 equivalent) to the solution.
-
If desired, add glacial acetic acid (1.0 equivalent) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is substantial, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be aware that the reaction may be exothermic.
-
Continue to stir the reaction at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as described in FAQ 4.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Le, N. T., & Richardson, A. D. (2018). pH-controlled reductive amination. Tetrahedron Letters, 59(28), 2715-2718.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Tarasevych, D. V., & Novikov, V. P. (2015). Reductive Amination in the Synthesis of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds, 51(8), 671–693.
-
Abou-Shehada, S., Teasdale, M. C., Bull, S. D., Wade, C. E., & Williams, J. M. J. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-1087. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Organic Syntheses. (n.d.). Oxindole Synthesis via Palladium-catalyzed C-H Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Dialkylation Byproducts in Reductive Amination
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will delve into the common challenge of dialkylation and provide expert-driven strategies, troubleshooting advice, and detailed protocols to help you achieve clean, high-yielding synthesis of your target secondary amines.
Introduction: The Dialkylation Dilemma in Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in forming amines from carbonyl compounds and primary or secondary amines.[1][2] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[1] While highly effective, a frequent and often frustrating side reaction is the formation of dialkylation byproducts, where the newly formed secondary amine reacts with another molecule of the carbonyl compound, leading to a tertiary amine impurity.
This guide will equip you with the fundamental knowledge and practical techniques to control the selectivity of your reductive amination reactions and minimize the formation of these unwanted dialkylation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in reductive amination?
Dialkylation occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, competes with the primary amine for reaction with the carbonyl compound. This subsequent reaction forms a new iminium ion, which is then reduced to a tertiary amine byproduct.
Q2: I'm seeing a significant amount of tertiary amine in my final product. What is the first thing I should check?
The first aspect to investigate is your choice of reducing agent. Potent reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the iminium ion as it forms, but they can also reduce the carbonyl starting material.[1][2] If the rate of imine formation from the primary amine is not significantly faster than the subsequent reaction of the product secondary amine, dialkylation is likely. Consider switching to a milder, more selective reducing agent.
Q3: How does pH influence the formation of dialkylation byproducts?
The pH of the reaction medium is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the primary amine will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, at higher pH, the rate of imine formation may be slow, allowing more time for the product secondary amine to react with the carbonyl compound. Careful optimization of pH is therefore essential for maximizing the rate of the desired initial reaction.
Q4: Can I simply use a large excess of the primary amine to outcompete the secondary amine?
While using a large excess of the primary amine can shift the equilibrium in favor of the desired mono-alkylation, this is often not an ideal or cost-effective solution, especially when dealing with valuable or complex amines. It also complicates purification, as you will need to remove a large amount of unreacted starting material. A more elegant approach involves optimizing the reaction conditions and reagent choice.
Understanding the Mechanism: A Tale of Competing Reactions
The propensity for dialkylation is rooted in the reaction mechanism itself. The formation of both the desired secondary amine and the undesired tertiary amine byproduct follow the same fundamental pathway.
Caption: Competing pathways in reductive amination.
The key to minimizing dialkylation lies in controlling the relative rates of these two pathways. The ideal scenario is one where the primary amine reacts quickly to form the imine, which is then rapidly reduced to the secondary amine before the secondary amine has a significant opportunity to react with the remaining carbonyl compound.
Troubleshooting Guide: Identifying and Solving Dialkylation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of tertiary amine byproduct (>10%) | 1. Reducing agent is too reactive: Strong hydrides like NaBH₄ reduce the iminium ion from the secondary amine as readily as the imine from the primary amine. 2. Sub-optimal stoichiometry: An excess of the carbonyl compound drives the reaction towards dialkylation. 3. Slow imine formation: If the initial condensation is sluggish, the product secondary amine has more time to react. | 1. Switch to a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for selective mono-alkylation as it is less reactive and more selective for the reduction of the iminium ion over the carbonyl group.[3] 2. Adjust stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the carbonyl compound. 3. Optimize pH: Buffer the reaction in the pH 4-6 range to accelerate imine formation. Acetic acid is a common and effective catalyst. |
| Reaction is slow and still produces dialkylation products | 1. Steric hindrance: Bulky primary amines or ketones can slow down the initial imine formation. 2. Poor solvent choice: The solvent can influence the rate of both imine formation and reduction. | 1. Increase reaction temperature: Cautiously increasing the temperature can accelerate the rate of the desired reaction. Monitor byproduct formation closely. 2. Solvent screen: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points. For more polar substrates, tetrahydrofuran (THF) or acetonitrile may be suitable. 3. Consider a two-step (stepwise) procedure. |
| Difficulty in separating the secondary amine from the tertiary amine byproduct | 1. Similar polarity: The desired product and the byproduct often have very similar chromatographic behavior. | 1. Prevention is better than cure: Optimize the reaction to minimize the formation of the byproduct in the first place. 2. Derivatization: Consider derivatizing the secondary amine (e.g., with a protecting group) to alter its polarity for easier separation, followed by deprotection. |
Strategic Approaches to Minimize Dialkylation
The Power of the Reducing Agent: A Comparative Overview
The choice of reducing agent is arguably the most critical factor in controlling the selectivity of a reductive amination. Milder, sterically hindered borohydrides are generally preferred for mono-alkylation.
| Reducing Agent | Formula | Key Characteristics | Advantages for Mono-alkylation | Disadvantages |
| Sodium Borohydride | NaBH₄ | Highly reactive, reduces aldehydes and ketones. | Readily available and inexpensive. | Poor selectivity, often leads to significant dialkylation and reduction of the starting carbonyl.[1][2] |
| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄, stable in weakly acidic conditions. | More selective for imines over carbonyls compared to NaBH₄.[2] | Highly toxic (releases HCN gas upon acidification). |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, sterically hindered. | Highly recommended for selective mono-alkylation. Its steric bulk and reduced reactivity favor the reduction of the less hindered imine from the primary amine.[3] | More expensive than NaBH₄. |
The Stepwise (Indirect) Approach: A Recipe for High Selectivity
When one-pot (direct) reductive amination consistently yields significant amounts of the dialkylated byproduct, a stepwise, or indirect, approach is often the most effective solution.[1][4] This method separates the imine formation from the reduction step, allowing for greater control.
Caption: Stepwise (Indirect) Reductive Amination Workflow.
By allowing the imine to form completely before the introduction of the reducing agent, the secondary amine product is never in the presence of the carbonyl starting material, thus eliminating the possibility of dialkylation.
Experimental Protocols
Protocol 1: One-Pot (Direct) Reductive Amination for Selective Mono-alkylation
This protocol is optimized for the selective formation of a secondary amine using sodium triacetoxyborohydride.
-
Reaction Setup: To a stirred solution of the primary amine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M), add acetic acid (1.1 eq).
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stepwise (Indirect) Reductive Amination for High-Purity Secondary Amines
This protocol is recommended when dialkylation is a persistent issue or when working with particularly valuable substrates.
Step A: Imine Formation
-
Reaction Setup: Dissolve the primary amine (1.0 eq) and the carbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Dehydration (Optional but Recommended): Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation.
-
Reaction Monitoring: Stir the mixture at room temperature until the formation of the imine is complete (as determined by TLC, LC-MS, or ¹H NMR). This can take from 30 minutes to several hours.
-
Isolation of Imine (Optional): In many cases, the imine can be used in the next step without isolation by simply filtering off the dehydrating agent. If the imine is stable, it can be isolated by removing the solvent under reduced pressure.
Step B: Reduction
-
Reaction Setup: Dissolve the crude or isolated imine in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (1.1-1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the imine is fully consumed.
-
Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1, followed by purification.
Conclusion
The formation of dialkylation byproducts in reductive amination is a common synthetic challenge that can be effectively overcome through a rational approach to reaction design and optimization. By carefully selecting the reducing agent, controlling the reaction stoichiometry and pH, and considering a stepwise approach when necessary, researchers can achieve high yields of the desired mono-alkylated amine products. This guide provides a comprehensive framework for troubleshooting and minimizing dialkylation, enabling the successful application of this versatile transformation in your research and development endeavors.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Tummatorn, J., & Dudley, G. B. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30173. [Link]
Sources
Scaling up the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine
An in-depth guide to overcoming common challenges in the large-scale synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, a crucial building block in pharmaceutical development. This technical support center provides practical, field-tested solutions to problems ranging from low yields to purification roadblocks.
Introduction: The Synthetic Challenge
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine is most commonly achieved via a one-pot reductive amination reaction. This method is attractive for its efficiency and atom economy, forming the key C-N bond between the piperidine and pyridine moieties in a single transformation.[1][2] The reaction involves the condensation of piperidin-4-amine with pyridine-2-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
While straightforward in principle, scaling this reaction from milligrams to kilograms introduces significant challenges related to reaction kinetics, impurity profiles, and downstream processing. This guide addresses the most frequent issues encountered by process chemists and medicinal chemists during this critical scale-up phase.
Reaction Pathway Overview
The core transformation is the reductive amination between piperidin-4-amine and pyridine-2-carbaldehyde. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it can be added at the beginning of the reaction and is tolerant of slightly acidic conditions that favor imine formation.[3]
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields in this reductive amination can typically be traced to three main areas: incomplete imine formation, inefficient reduction, or product degradation.
-
Imine Formation: The condensation of the amine and aldehyde to form the imine is a reversible, equilibrium-driven process. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials. On a large scale, ensuring an anhydrous environment is critical. Using molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can significantly improve imine concentration.
-
Reduction Step: The activity of the reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture and can decompose over time. Always use a freshly opened bottle or a properly stored reagent. The reaction is also often pH-sensitive; a slightly acidic medium (pH 5-6), typically achieved by adding acetic acid, protonates the imine, making it more electrophilic and susceptible to reduction.[3]
-
Side Reactions: Pyridine-2-carbaldehyde can undergo self-condensation (Cannizzaro reaction) under basic conditions or if the reaction is overheated, consuming the starting material. Furthermore, over-alkylation of the product, where the newly formed secondary amine reacts with another molecule of the aldehyde, can occur, though it is less common with this specific substrate.
Q2: I'm observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could it be?
A2: The most common impurity with similar polarity is the bis-alkylated byproduct, where two pyridine-2-ylmethyl groups are attached to the piperidin-4-amine nitrogen. This occurs if the primary amine of the starting material reacts first, and then the secondary amine of the product competes for the remaining aldehyde.
To minimize this, control the stoichiometry carefully. A slight excess of the piperidin-4-amine (1.1 to 1.2 equivalents) can help ensure the aldehyde is fully consumed before significant product formation, reducing the chance of the product reacting further. Slow, portion-wise addition of the reducing agent can also help maintain a low concentration of the reactive species at any given time.
Q3: Is it necessary to protect the primary amine on piperidin-4-amine before the reaction?
A3: While not strictly necessary, using a protected starting material like 4-amino-1-Boc-piperidine can offer significant advantages, especially during scale-up.[4] The Boc group prevents the piperidine ring nitrogen from reacting, ensuring exclusive N-alkylation at the desired primary amine. This eliminates the possibility of forming complex mixtures and simplifies purification. The Boc group can then be efficiently removed in a final deprotection step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[4] While this adds a step to the sequence, the improved control and purity often lead to a higher overall yield of clean product.
Troubleshooting Guide: A Decision-Making Workflow
This section provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols & Data
Protocol 1: Direct Reductive Amination (Unprotected)
This protocol is optimized for a balance of speed and efficiency but requires careful monitoring to minimize byproduct formation.
Step-by-Step Methodology:
-
Setup: To a dry, inerted reaction vessel, add piperidin-4-amine (1.1 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of aldehyde). Begin stirring under a nitrogen atmosphere.
-
Aldehyde Addition: Dissolve pyridine-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature below 25 °C.
-
Imine Formation: Add glacial acetic acid (1.2 eq) to the mixture. Stir at room temperature for 1 hour to facilitate imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until LC-MS analysis indicates complete conversion.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: The crude oil is typically purified by silica gel column chromatography, eluting with a gradient of DCM and methanol (with 1% triethylamine to prevent streaking).
Data & Comparison
| Parameter | Protocol 1 (Direct) | Protocol 2 (Boc-Protected) |
| Starting Materials | Piperidin-4-amine, Pyridine-2-carbaldehyde | 4-Amino-1-Boc-piperidine, Pyridine-2-carbaldehyde |
| Number of Steps | 1 (plus purification) | 2 (plus purification and deprotection) |
| Typical Crude Purity | 75-85% | >95% |
| Typical Isolated Yield | 60-75% | 80-90% (over 2 steps) |
| Primary Challenge | Byproduct formation (bis-alkylation) | Additional synthetic step |
| Scalability | Moderate; requires strict process control. | High; very robust and reproducible. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(pyridin-2-yl)methyl]piperidin-4-amine. PubChem. Retrieved January 23, 2026, from [Link]
-
Boruń, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6636. Available at: [Link]
-
Hansen, K. B., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(9), 2349. Available at: [Link]
-
Phillips, S. T. (2012). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 41(19), 6145-6158. Available at: [Link]
- Katritzky, A. R., & Dennis, N. (1989). Pyridine N-Oxides. In Advances in Organic Chemistry (Vol. 30, pp. 1-140). Academic Press.
-
Gualandi, A., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(12), 2274. Available at: [Link]
-
Boruń, A., & Trzeciak, A. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6636. Available at: [Link]
-
Meanwell, N. A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(15), 6049–6064. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Activity of 1-(Pyridin-2-ylmethyl)piperidin-4-amine in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro cellular activity of the novel small molecule, 1-(Pyridin-2-ylmethyl)piperidin-4-amine. For the purposes of this illustrative guide, we will hypothesize that this compound is a potential modulator of a G-protein coupled receptor (GPCR), a common target class for molecules with similar structural motifs. Our objective is to present a rigorous, multi-faceted approach to characterize its activity, benchmark it against a known standard, and provide the scientific community with robust, reproducible methodologies.
Introduction: The Rationale for a Multi-Assay Approach
Validating a novel compound requires more than a single data point. A confluence of evidence from orthogonal assays is essential to build a compelling case for its mechanism of action and potential therapeutic utility. The pyridine and piperidine moieties present in 1-(Pyridin-2-ylmethyl)piperidin-4-amine are common scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[1][2] A thorough in vitro characterization is the foundational step in the drug discovery pipeline, providing critical insights into a compound's potency, efficacy, and potential for further development.
This guide will detail a logical progression of experiments designed to:
-
Confirm Target Engagement: Determine if the compound interacts with its hypothesized GPCR target.
-
Characterize Functional Activity: Ascertain whether the compound acts as an agonist or an antagonist.
-
Quantify Potency and Efficacy: Establish the concentration-response relationship.
-
Profile Downstream Signaling: Investigate the specific intracellular pathways modulated by the compound.
-
Benchmark Against a Standard: Compare the compound's performance with a well-characterized modulator of the same target.
Experimental Workflow: A Step-by-Step Validation Cascade
Our experimental design follows a logical cascade, where the results of each experiment inform the next. This approach ensures a comprehensive and efficient validation process.
Caption: A logical workflow for the in vitro validation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Phase 1: Target Engagement and Functional Characterization
The initial phase of our validation focuses on determining if 1-(Pyridin-2-ylmethyl)piperidin-4-amine engages our hypothetical GPCR target, "GPCR X," and characterizing its fundamental mode of action. For this, we will utilize a HEK293 cell line stably expressing GPCR X.
Key Experiment 1: cAMP Accumulation Assay
Rationale: Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This assay serves as a robust primary screen to detect functional activity at Gs- or Gi-coupled receptors. An increase in cAMP suggests agonism of a Gs-coupled receptor, while a decrease indicates agonism of a Gi-coupled receptor or antagonism of a Gs-coupled receptor's basal activity.
Protocol: cAMP-Glo™ Assay
-
Cell Preparation:
-
Culture HEK293 cells stably expressing GPCR X in complete growth medium.
-
Harvest cells at 70-90% confluency and resuspend in stimulation buffer to the desired density (e.g., 1 x 10^5 cells/mL).[5]
-
-
Compound Preparation:
-
Prepare a serial dilution of 1-(Pyridin-2-ylmethyl)piperidin-4-amine and a known agonist/antagonist for GPCR X in assay buffer.
-
-
Assay Procedure:
-
Add the compound dilutions to a 96-well plate.
-
Add the cell suspension to the wells.
-
For antagonist testing, pre-incubate with the compound before adding a known agonist.
-
Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using a commercial bioluminescent assay kit (e.g., cAMP-Glo™ Assay from Promega) according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation:
| Compound | Functional Mode | EC50/IC50 (nM) | Max Response (% of Control Agonist) |
| 1-(Pyridin-2-ylmethyl)piperidin-4-amine | Hypothetical: Antagonist | Hypothetical: 150 | Hypothetical: N/A |
| Known GPCR X Agonist | Agonist | 10 | 100% |
| Known GPCR X Antagonist | Antagonist | 50 | N/A |
Phase 2: Downstream Signaling and Comparative Analysis
Following the initial characterization, we delve deeper into the specific signaling pathways activated by our compound and benchmark its performance against an established modulator.
Key Experiment 2: ERK1/2 Phosphorylation Assay
Rationale: The mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a common downstream signaling event for many GPCRs.[6][7] Assessing pERK levels provides a more integrated view of cellular response beyond second messengers.
Protocol: Cell-Based ELISA for Phospho-ERK1/2
-
Cell Seeding: Seed HEK293-GPCR X cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal pERK levels, serum-starve the cells for 4-6 hours prior to the assay.
-
Compound Treatment: Treat the cells with a dose range of 1-(Pyridin-2-ylmethyl)piperidin-4-amine or the reference compound for a predetermined time (e.g., 5-10 minutes).
-
Fixing and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.[8]
-
Normalization: Normalize the pERK signal to the total protein content in each well.
Signaling Pathway Overview:
Caption: A simplified schematic of a common GPCR signaling cascade leading to ERK phosphorylation.
Key Experiment 3: β-Arrestin Recruitment Assay
Rationale: β-arrestin recruitment is a critical mechanism for GPCR desensitization and internalization, and can also initiate G-protein-independent signaling.[9][10] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor this protein-protein interaction in real-time in living cells.[11][12]
Protocol: BRET Assay for β-Arrestin Recruitment
-
Cell Transfection: Co-transfect HEK293 cells with constructs for GPCR X fused to a BRET donor (e.g., NanoLuc® luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., a fluorescent protein).[13]
-
Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Add serial dilutions of 1-(Pyridin-2-ylmethyl)piperidin-4-amine or the reference compound.
-
Substrate Addition: Add the luciferase substrate.
-
BRET Measurement: Measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the EC50.
Comparative Data Summary:
| Assay | Parameter | 1-(Pyridin-2-ylmethyl)piperidin-4-amine | Known GPCR X Modulator |
| cAMP Assay | IC50 (nM) | Hypothetical: 150 | 50 |
| pERK Assay | IC50 (nM) | Hypothetical: 200 | 75 |
| β-Arrestin BRET | EC50 (nM) | Hypothetical: >10,000 (No recruitment) | 120 |
Discussion and Interpretation
The hypothetical data presented in the tables suggests that 1-(Pyridin-2-ylmethyl)piperidin-4-amine acts as an antagonist at GPCR X, inhibiting both the canonical G-protein signaling (cAMP production) and the downstream MAPK pathway (ERK phosphorylation). The lack of β-arrestin recruitment further characterizes its profile as a neutral antagonist, as opposed to an inverse agonist which might decrease basal β-arrestin interaction.
In comparison to the known modulator, our hypothetical compound exhibits a slightly lower potency in the cAMP and pERK assays. This comparative data is crucial for lead optimization, providing a benchmark for future medicinal chemistry efforts to improve the compound's activity.
Conclusion
The validation of a novel compound such as 1-(Pyridin-2-ylmethyl)piperidin-4-amine requires a systematic and multi-pronged approach. By employing a cascade of well-established cellular assays, we can confidently determine its mode of action, potency, and downstream signaling effects. This guide provides a robust framework for such an investigation, emphasizing the importance of experimental rigor and comparative analysis in the early stages of drug discovery. The insights gained from these in vitro studies are invaluable for making informed decisions about the progression of a compound towards more complex preclinical models.
References
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023).
- Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.
- cAMP-Glo™ Assay Protocol.
- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
- Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activ
- Phospho-ERK Assays. (2012). NCBI Bookshelf.
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers.
- A high-resolution analysis of arrestin2 interactions responsible for CCR5 endocytosis. (2026). eLife.
- Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs).
- β-Arrestin-2 BRET Biosensors Detect Different β-Arrestin-2 Conformations in Interaction with GPCRs. (2019).
- GPCR Interactions | Beta-Arrestin Recruitment.
- Cell preparation: a key step for successful cAMP assays. (2024). Revvity.
- ERK Phosphoryl
Sources
- 1. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. revvity.com [revvity.com]
- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 10. A high-resolution analysis of arrestin2 interactions responsible for CCR5 endocytosis | eLife [elifesciences.org]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
Cross-reactivity profiling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine
An In-Depth Technical Guide to the Cross-Reactivity Profiling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine (INV-2249)
Senior Application Scientist Commentary: In the landscape of contemporary drug discovery, the aphorism 'a drug is only as good as its selectivity' has never been more salient. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous characterization, of which cross-reactivity profiling is a cornerstone. Unforeseen off-target interactions are a primary driver of clinical attrition, leading to adverse effects and therapeutic failure. This guide is structured not as a rigid protocol, but as a comprehensive strategic framework for elucidating the selectivity profile of a novel compound, using the investigational molecule 1-(Pyridin-2-ylmethyl)piperidin-4-amine, hereafter designated as INV-2249, as our central case study.
The molecular architecture of INV-2249, featuring a pyridine ring linked to a piperidine core, is a privileged scaffold found in a multitude of bioactive agents, from central nervous system (CNS) modulators to kinase inhibitors.[1][2] This structural ubiquity necessitates a broad and discerning approach to off-target screening. Our investigation is therefore predicated on a hypothetical primary target for INV-2249—the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase, a key regulator of lymphocyte signaling and a high-interest target for autoimmune diseases and certain B-cell lymphomas.[3][4]
This guide will provide a comparative analysis of INV-2249 against established molecules, detail the gold-standard experimental methodologies for comprehensive profiling, and explain the scientific rationale behind each step. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system to de-risk novel chemical entities and build a robust preclinical safety package in line with regulatory expectations.[5][6]
Rationale for Comparator Compound Selection
To contextualize the cross-reactivity profile of INV-2249, a panel of carefully selected comparator compounds is essential. The choice of these comparators is driven by both structural analogy and therapeutic class diversity, allowing for a multifaceted assessment of selectivity.
-
JNJ-67856633: A known, potent, and selective allosteric inhibitor of MALT1.[7] It serves as a benchmark for on-target potency and selectivity against the primary therapeutic target.
-
Imatinib: A well-characterized kinase inhibitor (BCR-Abl, c-KIT, PDGF-R) that also contains a pyridine and a piperazine moiety (a close structural relative of piperidine).[8] Its inclusion allows us to probe for potential cross-reactivity against kinases, a common liability for heterocyclic compounds.
-
Clemastine: A first-generation antihistamine with a distinct piperidine core. It is known to have significant off-target effects, including anticholinergic and CNS activity, making it an excellent negative control for selectivity and a positive control for certain off-target assays (e.g., Histamine H1 receptor).
Comparative Cross-Reactivity Data Summary
The following table summarizes the hypothetical in vitro cross-reactivity data for INV-2249 and the selected comparator compounds. This data serves as the foundation for our analysis and demonstrates a plausible selectivity profile for a novel MALT1 inhibitor. Activities are presented as IC50 (for enzymes and functional assays) or Ki (for radioligand binding assays) in nanomolar (nM) concentrations.
| Target | Assay Type | INV-2249 (IC50/Ki, nM) | JNJ-67856633 (IC50/Ki, nM) | Imatinib (IC50/Ki, nM) | Clemastine (IC50/Ki, nM) |
| Primary Target & Related Enzymes | |||||
| MALT1 (Human) | Protease Inhibition | 15 | 10 | >10,000 | >10,000 |
| Caspase-3 | Protease Inhibition | >10,000 | >10,000 | >10,000 | >10,000 |
| Key Off-Targets (Safety Panel) | |||||
| Dopamine D2 Receptor | Radioligand Binding | 850 | >10,000 | 2,500 | 150 |
| Histamine H1 Receptor | Radioligand Binding | 450 | >10,000 | >10,000 | 5 |
| hERG Channel | Patch Clamp | 2,100 | >30,000 | 5,800 | 350 |
| Metabolic Enzymes (CYP Panel) | |||||
| CYP2D6 | Fluorometric Inhibition | 1,200 | >25,000 | 800 | 2,500 |
| CYP3A4 | Fluorometric Inhibition | 3,500 | >25,000 | 1,500 | >10,000 |
Data is hypothetical and for illustrative purposes.
Interpretation of the Selectivity Profile
The hypothetical data reveals a compelling, albeit imperfect, selectivity profile for INV-2249:
-
On-Target Potency: INV-2249 demonstrates potent inhibition of MALT1, comparable to the benchmark inhibitor JNJ-67856633. Its lack of activity against Caspase-3 suggests good selectivity against other proteases.
-
GPCR Off-Target Activity: INV-2249 shows weak to moderate affinity for the Dopamine D2 and Histamine H1 receptors. While significantly less potent than the H1 antagonist Clemastine, this level of activity (sub-micromolar) warrants further investigation in functional assays to determine if it translates to agonism or antagonism, which could predict potential CNS side effects.
-
Cardiovascular Safety: The IC50 value for the hERG channel is >2 µM. A common rule of thumb is to seek a >30-fold window between the hERG IC50 and the therapeutic plasma concentration. This result suggests a potential for cardiac liability that must be carefully monitored.[9]
-
Drug-Drug Interaction Potential: INV-2249 exhibits weak inhibition of CYP2D6 and CYP3A4, two major drug-metabolizing enzymes.[10] The IC50 values in the low micromolar range suggest a lower risk of clinically significant drug-drug interactions compared to a compound like Imatinib, but this should be confirmed in more complex cellular models.
Experimental Methodologies
The trustworthiness of any cross-reactivity profile hinges on the robustness of the experimental methods used. The following sections provide detailed, self-validating protocols for the key assays.
Overall Experimental Workflow
The cross-reactivity profiling of a novel compound like INV-2249 follows a tiered approach, starting with broad screening and progressing to more detailed functional and safety assessments.
Caption: Tiered workflow for cross-reactivity profiling.
MALT1 Signaling Pathway
Understanding the primary target's context is crucial. MALT1 is a key component of the CBM signalosome, which translates antigen receptor engagement into NF-κB activation.
Caption: Simplified MALT1 signaling pathway.
Radioligand Binding Assays (Dopamine D2, Histamine H1)
Principle: This competitive binding assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target. The result, Ki, represents the inhibitor binding affinity.[11]
Protocol:
-
Preparation of Membranes: Use commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 or Histamine H1 receptor. Thaw membranes on ice and dilute to a final protein concentration of 5-15 µ g/well in binding buffer.
-
Assay Buffer:
-
D2: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
H1: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand:
-
D2: [³H]-Spiperone (final concentration ~0.2 nM).
-
H1: [³H]-Pyrilamine (final concentration ~1.0 nM).
-
-
Reaction Setup (96-well plate):
-
Add 25 µL of binding buffer.
-
Add 25 µL of test compound (INV-2249) or reference compound (e.g., Haloperidol for D2, Clemastine for H1) at various concentrations.
-
Add 25 µL of radioligand.
-
Add 25 µL of diluted cell membranes to initiate the reaction.
-
For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2).
-
-
Incubation: Incubate plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine, using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to total binding (wells with no competitor) and NSB. Determine the IC50 value using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
hERG Manual Patch Clamp Assay
Principle: This electrophysiological assay directly measures the flow of ions through the hERG potassium channel, which is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias. The manual patch clamp is considered the "gold standard" for this assessment.[12]
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing the human hERG channel. Culture cells to 70-90% confluency before the experiment.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 4 ATP, 10 HEPES (pH 7.2 with KOH).
-
-
Electrophysiology:
-
Perform recordings in the whole-cell configuration at physiological temperature (35-37°C).
-
Use a patch-clamp amplifier and data acquisition software.
-
Achieve a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
-
Voltage Protocol: Apply a standardized pulse protocol to elicit hERG tail currents, as recommended by regulatory bodies like the FDA.[9] A typical protocol involves:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarizing step to -50 mV for 2 seconds to allow channel recovery from inactivation, generating a large tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in the vehicle (e.g., 0.1% DMSO) solution.
-
Perfuse the cell with increasing concentrations of INV-2249, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
Principle: This in vitro assay assesses the potential of a test compound to inhibit major drug-metabolizing CYP isoforms using human liver microsomes. This is a key screen for predicting drug-drug interactions.[13]
Protocol:
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (cofactor).
-
Specific fluorescent probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Known specific inhibitors for each isoform as positive controls (e.g., α-Naphthoflavone for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4).[10]
-
-
Reaction Setup (96-well plate):
-
In each well, combine phosphate buffer (pH 7.4), HLMs (final concentration ~0.2 mg/mL), and the NADPH regenerating system.
-
Add INV-2249 or a known inhibitor over a range of concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation and Termination:
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile).
-
-
Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Quantify the formation of the fluorescent metabolite using a plate reader with appropriate excitation and emission wavelengths. Alternatively, LC-MS/MS can be used for non-fluorescent probes.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation for each concentration of INV-2249 compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The comprehensive cross-reactivity profiling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine (INV-2249) provides a critical framework for evaluating its therapeutic potential and de-risking its progression. Our hypothetical analysis demonstrates that while INV-2249 is a potent MALT1 inhibitor, its profile is nuanced by weak interactions with key CNS receptors and the hERG channel. This underscores the indispensable nature of early, broad, and systematic safety pharmacology screening. The detailed methodologies provided herein offer a robust, self-validating approach for generating the high-quality data necessary to make informed decisions in the complex, high-stakes process of drug development. This guide serves as a blueprint for moving beyond simple potency measurements to a holistic understanding of a compound's biological signature.
References
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.[Link]
-
Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma. (2024). PubMed.[Link]
-
4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem.[Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.[Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.[Link]
-
dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). Publikationsserver der Universität Regensburg.[Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.[Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). NIH.[Link]
-
Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022). PubMed Central.[Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (n.d.). ResearchGate.[Link]
-
Hit to development candidate in 10 months: Rapid discovery of SGR- 1505, a novel, potent MALT1 inhibitor. (n.d.). Schrödinger.[Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg.[Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA.[Link]
-
Some commercially available drugs containing the pyridine scaffold. (n.d.). ResearchGate.[Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.[Link]
-
Structural requirements for initiation of cross-reactivity and CNS autoimmunity with a PLP139-151 mimic peptide derived from murine hepatitis virus. (n.d.). PubMed.[Link]
-
Histamine H1 Receptor Assay. (n.d.). Innoprot.[Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.[Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register.[Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences.[Link]
-
Safety Guidelines. (n.d.). ICH.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.[Link]
-
Cyrex Tests & Arrays. (n.d.). Cyrex Laboratories.[Link]
-
Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. (n.d.). PubMed.[Link]
-
MALT1 Inhibitors May Potentially Treat Lymphomas and Autoimmune Disorders. (2015). PubMed Central.[Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI.[Link]
-
Manual whole-cell patch-clamping of the HERG cardiac K+ channel. (n.d.). PubMed.[Link]
-
Anti-GQ1b Antibody Syndrome: A Clinician-Oriented Perspective on Diagnostics, Therapy, and Atypical Phenotypes—With an Illustrative 16-Case Institutional Series. (n.d.). MDPI.[Link]
-
dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs.[Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central.[Link]
-
CYP Inhibition Assays. (n.d.). Eurofins Discovery.[Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.[Link]
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI.[Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.[Link]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience.[Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI.[Link]
-
Antibody Cross-Reactivity Testing Service. (n.d.). Creative Biolabs.[Link]
-
Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. (2024). YouTube.[Link]
-
FDA Requirements for Preclinical Studies. (n.d.). Karger.[Link]
-
In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. (n.d.). PubMed.[Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALT1 Inhibitors May Potentially Treat Lymphomas and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
A Head-to-Head Comparison of Synthesis Routes for 1-(Pyridin-2-ylmethyl)piperidin-4-amine: A Guide for Researchers
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, 1-(Pyridin-2-ylmethyl)piperidin-4-amine stands as a valuable building block, incorporating both a pyridine and a piperidine-4-amine moiety, structural motifs prevalent in a wide range of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to medicinal chemists and process development scientists.
This guide provides a comprehensive head-to-head comparison of the two most prominent synthetic routes for the preparation of 1-(Pyridin-2-ylmethyl)piperidin-4-amine: Reductive Amination and Nucleophilic Substitution . Drawing from established chemical principles and available data, we will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: Key Synthesis Routes
| Synthesis Route | Starting Materials | Key Transformation | Primary Advantages | Potential Challenges |
| Route 1: Reductive Amination | Pyridine-2-carbaldehyde, Piperidin-4-amine | Imine formation followed by reduction | High atom economy, convergent synthesis. | Potential for over-alkylation, requires a suitable reducing agent. |
| Route 2: Nucleophilic Substitution | 2-(Chloromethyl)pyridine, Piperidin-4-amine | SN2 displacement of a halide | Generally straightforward, utilizes readily available starting materials. | Use of a hazardous alkylating agent, potential for side reactions. |
Route 1: Reductive Amination
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2]
For the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine, this strategy involves the reaction of pyridine-2-carbaldehyde with piperidin-4-amine. The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective reagent for this transformation.[3][4]
Visualizing the Reductive Amination Pathway
Caption: Reductive amination pathway.
In-Depth Protocol: Reductive Amination
Materials:
-
Pyridine-2-carbaldehyde
-
Piperidin-4-amine or its salt (e.g., dihydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))[3]
-
A weak acid catalyst (optional, e.g., acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., DCM or Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of piperidin-4-amine (1.0 eq) in the chosen aprotic solvent, add pyridine-2-carbaldehyde (1.0-1.2 eq). If using the hydrochloride salt of the amine, a base (e.g., triethylamine, 2.2 eq) should be added to liberate the free amine.
-
Imine Formation: The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate. This can be monitored by techniques such as TLC or LC-MS.
-
Reduction: Once imine formation is evident, sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion.
-
Work-up: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the desired 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Expert Insights: The use of sodium triacetoxyborohydride is advantageous due to its mildness and tolerance of a wide range of functional groups.[4] The reaction is typically clean, and the work-up is straightforward. The one-pot nature of this procedure contributes to its efficiency.
Route 2: Nucleophilic Substitution
The second major synthetic route involves a direct N-alkylation of piperidin-4-amine with a suitable pyridin-2-ylmethyl halide, most commonly 2-(chloromethyl)pyridine. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.[6]
Visualizing the Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution pathway.
In-Depth Protocol: Nucleophilic Substitution
Drawing from a patent describing the synthesis of the analogous 2-chloro-4-(piperidinylmethyl)pyridine, a robust protocol for the target molecule can be devised.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Piperidin-4-amine
-
A suitable base (e.g., Potassium carbonate or Triethylamine)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in a polar aprotic solvent, add a base (2.0-3.0 eq) to neutralize the hydrochloride salt of the starting material and to act as an acid scavenger.
-
Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the mixture.
-
Reaction: The reaction mixture is stirred, typically at room temperature or with gentle heating (e.g., 50-80 °C), until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography, to yield 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Expert Insights: This method is often straightforward and reliable. The choice of base and solvent can be critical to optimize the reaction rate and minimize side reactions. The use of a pre-formed, and potentially hazardous, alkylating agent is a key consideration for safety and handling.
Head-to-Head Performance Comparison
While specific yield and purity data for the direct synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine are not available in the cited literature, we can infer a comparative analysis based on the general principles of these reactions and data from analogous syntheses.
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution | Analysis |
| Yield | Generally good to excellent. For a similar reductive amination to form N-phenylpiperidin-4-amine, a yield of 84% for the initial coupling has been reported.[5] | Typically good to high. | Both routes are capable of providing good yields. The final yield will be highly dependent on the optimization of reaction conditions and purification efficiency. |
| Purity | Can be very high, especially with a selective reducing agent like NaBH(OAc)₃. Potential for minor over-alkylation products. | Generally good, but can be affected by the reactivity of the alkylating agent and potential for quaternization of the pyridine nitrogen. | Both methods can produce high-purity material after appropriate purification. |
| Scalability | Generally scalable, with one-pot procedures being advantageous. | Readily scalable, with well-understood reaction parameters. | Both routes are amenable to scale-up, a key consideration for industrial applications. |
| Safety & Handling | Utilizes a stable and selective reducing agent. The in-situ generation of the imine avoids handling of this potentially unstable intermediate. | Involves the use of a lachrymatory and potentially mutagenic alkylating agent (2-chloromethyl)pyridine. | Reductive amination offers a potentially safer profile due to the nature of the reagents. |
| Cost & Availability | Pyridine-2-carbaldehyde and piperidin-4-amine are commercially available. Sodium triacetoxyborohydride is a common but relatively more expensive reducing agent. | 2-(Chloromethyl)pyridine hydrochloride and piperidin-4-amine are readily available. Bases like potassium carbonate are inexpensive. | The overall cost-effectiveness will depend on the current market prices of the specific reagents and solvents. |
| Versatility | The reductive amination approach is highly versatile and can be applied to a wide range of aldehyde/ketone and amine starting materials. | While effective for this specific transformation, it is less convergent than reductive amination for library synthesis. | Reductive amination offers greater flexibility for generating a diverse set of analogues. |
Conclusion and Recommendations
Both reductive amination and nucleophilic substitution represent viable and effective strategies for the synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Reductive amination is an elegant and convergent approach that offers high atom economy and a favorable safety profile. Its one-pot nature makes it an attractive option for both small-scale and large-scale synthesis. The key to success lies in the appropriate choice of a mild and selective reducing agent, such as sodium triacetoxyborohydride.
Nucleophilic substitution provides a more traditional and direct route. While it involves the use of a more hazardous alkylating agent, the reaction is generally robust and straightforward to perform.
For laboratory-scale synthesis and for the generation of analog libraries, reductive amination is often the preferred method due to its versatility and milder conditions. For process development and large-scale manufacturing, the choice between the two routes will likely be dictated by a thorough cost-benefit analysis, safety considerations, and process optimization studies.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, available resources, and safety infrastructure. This guide provides the foundational knowledge and practical considerations to enable chemists to make a well-informed decision.
References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. [Link]
-
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
- ROBERTS, Edward; MITTAPALLI, Gopi Kumar; VELLUCCI, Danielle; YANG, Jun; GUERRERO, Miguel; URBANO, Mariangela; ROSEN, Hugh. WO2014/116684, 2014, A1.
-
Piperidine Synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Piperidine Synthesis. Defense Technical Information Center. (2004). [Link]
-
Jackson, R. F. W. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Targets in Heterocyclic Systems, 22, 268-291.
-
Sajjadifar, S., et al. (2021). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 11(46), 28741-28753. [Link]
-
Murtaza, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
-
Redalyc. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(5), 488-498. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
-
Zhang, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6489. [Link]
-
Kour, A., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17491. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 5. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Pyridin-2-ylmethyl)piperidin-4-amine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine. As a specialized chemical, direct and comprehensive safety data may not be readily available. Therefore, this document synthesizes information from structurally related compounds, such as piperidine and other substituted pyridines, to establish a robust and cautious safety framework. Our approach is grounded in the principle of anticipating hazards based on chemical functionalities to ensure the highest level of protection for all laboratory personnel.
Understanding the Hazard Profile: A Synthesis of Analog Data
To determine the appropriate level of protection, we must first understand the potential risks. The structure of 1-(Pyridin-2-ylmethyl)piperidin-4-amine contains a piperidine ring, a pyridine ring, and a primary amine group. Each of these functional components contributes to the overall hazard profile.
-
Piperidine Moiety: The piperidine scaffold is associated with significant hazards. It is classified as a flammable liquid that can cause severe skin burns and eye damage.[1] It is also acutely toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1][2]
-
Pyridine and Amine Functionalities: Structurally similar amine-substituted pyridines and piperidines are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][4][5] For instance, compounds like N-(Piperidin-4-yl)pyrimidin-2-amine and 4-Anilinopiperidine are documented skin and eye irritants.[4][5]
Based on this analysis of analogous compounds, we must assume 1-(Pyridin-2-ylmethyl)piperidin-4-amine is, at a minimum, harmful if swallowed, toxic in contact with skin, a skin and respiratory irritant, and capable of causing serious eye damage.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is considered, engineering and administrative controls must be in place. These are foundational to a safe laboratory environment.
-
Engineering Controls: All work involving this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[3] The fume hood provides critical ventilation to prevent the inhalation of any dust, aerosols, or vapors.[4]
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must be thoroughly trained on its potential hazards and the specific handling procedures outlined in this guide. Never work alone when handling highly hazardous chemicals.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Eye and Face Protection
Due to the high risk of serious eye damage based on analogs, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear indirect-vent, splash-resistant chemical safety goggles at all times.[6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring solutions, working with larger quantities), a full-face shield must be worn in addition to safety goggles.[2][6] Standard safety glasses are insufficient.
Skin and Body Protection
Given the presumed dermal toxicity and potential for severe skin burns, complete skin protection is critical.[1]
-
Gloves: Wear compatible chemical-resistant gloves. Butyl or nitrile rubber gloves are generally recommended for handling amines.[2] It is crucial to:
-
Always check the glove manufacturer's specifications for compatibility with piperidine-like compounds.
-
Double-gloving is recommended for extended procedures or when handling larger quantities.
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Remove and replace gloves immediately if contamination occurs, washing hands thoroughly.
-
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Additional Protection: For tasks with a high splash potential, consider a chemically resistant apron over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection
While engineering controls are the primary method for respiratory protection, supplementary respiratory protection may be necessary in specific situations.
-
Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA.[6]
Operational Plans: From Bench to Disposal
A systematic workflow minimizes risk. The following diagram outlines the decision-making process for PPE selection based on the specific laboratory task.
Caption: PPE selection workflow for handling 1-(Pyridin-2-ylmethyl)piperidin-4-amine.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as determined by the workflow above.
-
Weighing (if solid): Carefully weigh the solid material in the fume hood to avoid generating dust.[7] Use anti-static measures if the powder is fine.
-
Transfer: Whether solid or liquid, conduct all transfers slowly and carefully to minimize splashes or aerosol generation.
-
Reaction: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Cleanup: Upon completion, all contaminated disposable materials (e.g., pipette tips, gloves, weighing paper) must be treated as hazardous waste.
Disposal and Spill Management
Proper disposal is a critical final step in the safe handling of any chemical.
Waste Disposal
-
Chemical Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of in a solid hazardous waste container.[3][8]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.[2]
-
Pick up the absorbed material with non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Notify your institution's Environmental Health and Safety (EH&S) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Goggles | Double Nitrile/Butyl Gloves | Lab Coat | Not required in fume hood |
| Preparing Solutions | Chemical Goggles & Face Shield | Double Nitrile/Butyl Gloves | Lab Coat & Apron | Not required in fume hood |
| Running Reaction | Chemical Goggles | Double Nitrile/Butyl Gloves | Lab Coat | Not required in fume hood |
| Large Spill Cleanup | Full Face Shield & Goggles | Heavy-duty Butyl Gloves | Chemical Resistant Suit | NIOSH-Approved Respirator |
This guide is intended to provide a comprehensive framework for the safe handling of 1-(Pyridin-2-ylmethyl)piperidin-4-amine. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for any additional requirements.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 - Piperidine. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
